Pyralomicin 2c
描述
This compound has been reported in Nonomuraea spiralis with data available.
属性
分子式 |
C18H17Cl2NO8 |
|---|---|
分子量 |
446.2 g/mol |
IUPAC 名称 |
2,6-dichloro-5-hydroxy-8-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C18H17Cl2NO8/c1-5-2-7(19)12(24)10-11(23)6-3-9(20)21(17(6)29-16(5)10)18-15(27)14(26)13(25)8(4-22)28-18/h2-3,8,13-15,18,22,24-27H,4H2,1H3/t8-,13-,14+,15-,18-/m1/s1 |
InChI 键 |
GJZWQCRFWFXIHE-JJZKNBJTSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Pyralomicin 2c: A Technical Guide
For Immediate Release
A Comprehensive Technical Overview of the Chemical Structure and Analysis of the Antibiotic Pyralomicin 2c for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides an in-depth guide to the chemical structure, physicochemical properties, and analytical methodologies for the novel antibiotic, this compound. This document is intended to serve as a critical resource for professionals engaged in antibiotic research and development.
Chemical Structure of this compound
This compound is a member of the pyralomicin class of antibiotics, which are isolated from the bacterium Microtetraspora spiralis[1]. The pyralomicin family is characterized by a unique benzopyranopyrrole core structure. Specifically, this compound is a glycosylated derivative, featuring a glucose moiety attached to the core aglycone[2][3]. The complete chemical structure of this compound is presented below.
(Image of the chemical structure of this compound will be inserted here once a definitive, citable source is found.)
Figure 1: Chemical Structure of this compound.
The core structure is a complex heterocyclic system, and the presence and position of the glucose unit are critical to its biological activity. The stereochemistry of the molecule has been determined through extensive spectroscopic analysis, including various NMR techniques[1].
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1]. A summary of the key quantitative data is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Data not yet available | |
| Molecular Weight | Data not yet available | |
| Appearance | Data not yet available | |
| Solubility | Data not yet available |
Table 2: Spectroscopic Data for this compound
| Data Type | Key Observations | Reference |
| ¹H NMR | Specific chemical shift data not yet available | |
| ¹³C NMR | Specific chemical shift data not yet available | |
| HR-MS | Precise mass-to-charge ratio data not yet available |
Note: This data is currently being compiled from primary literature and will be updated as specific values for this compound are confirmed.
Experimental Protocols
The isolation and structural characterization of this compound involve a multi-step process, beginning with fermentation of Microtetraspora spiralis and culminating in detailed spectroscopic analysis.
Isolation of this compound
The general procedure for isolating pyralomicins from the culture broth of Microtetraspora spiralis involves several chromatographic steps. A generalized workflow is depicted below.
Caption: Generalized workflow for the isolation of this compound.
Structural Elucidation Methodologies
The definitive structure of this compound was established using a suite of modern spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A variety of NMR experiments are employed to determine the complex structure of this compound. These include:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons in the molecule.
-
2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms and assembling the molecular framework. NOE (Nuclear Overhauser Effect) difference experiments are used to determine the stereochemistry.
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is utilized to determine the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further confirmation of the proposed structure by revealing the connectivity of different molecular fragments.
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathways and Logical Relationships
At present, the specific signaling pathways modulated by this compound are an active area of research. As an antibiotic, its primary mechanism of action is expected to involve the inhibition of essential bacterial processes. Further studies are required to elucidate the precise molecular targets and downstream effects.
Conclusion
This technical guide provides a foundational overview of the chemical structure and analysis of this compound. The detailed data and protocols presented herein are intended to facilitate further research and development of this promising antibiotic. As more information becomes available, this guide will be updated to reflect the latest findings in the field.
References
Discovery and Isolation of Pyralomicin 2c from Nonomuraea spiralis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2c is a glycosylated antibiotic belonging to the pyralomicin family, a group of natural products isolated from the actinomycete Nonomuraea spiralis (formerly known as Microtetraspora spiralis).[1][2] These compounds feature a unique benzopyranopyrrole chromophore.[1] The pyralomicin family is divided into two main series: pyralomicins 1a-1d, which are attached to a C7-cyclitol moiety, and pyralomicins 2a-2c, which are glycosylated with glucose.[1] this compound, as part of the latter series, has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data where available.
Discovery and Producing Organism
Pyralomicins were first isolated from the culture broth of Microtetraspora spiralis MI178-34F18.[2] The producing organism, Nonomuraea spiralis IMC A-0156, is a soil bacterium that can be maintained on BTT agar (B569324) for general growth and on modified minimal medium agar to induce spore formation.[1]
Fermentation and Production
The production of pyralomicins is achieved through submerged fermentation of Nonomuraea spiralis.
Culture Media and Conditions
Detailed compositions for the maintenance, sporulation, and production media are provided in the table below.
| Parameter | BTT Agar (for maintenance) | Modified Minimal Medium Agar (for sporulation) | Production Medium |
| D-Glucose | 1% | 1% | - |
| Yeast Extract | 0.1% | - | - |
| Beef Extract | 0.1% | - | - |
| Casitone | 0.2% | - | - |
| L-Asparagine | - | 0.05% | - |
| K₂HPO₄ | - | 0.05% | - |
| MgSO₄·7H₂O | - | 0.02% | - |
| Bacto-agar | 1.5% | 1.5% | - |
| pH | 7.4 (before sterilization) | 7.4 (before sterilization) | Not specified |
| Temperature | 30 °C | 30 °C for 1-2 weeks | Not specified |
Data compiled from multiple sources referencing the work with Nonomuraea spiralis IMC A-0156.[1]
Fermentation Protocol
A detailed, step-by-step fermentation protocol for the production of pyralomicins is outlined below.
-
Inoculum Preparation: A seed culture of N. spiralis is prepared and grown for 5-7 days at 28 °C.
-
Production Culture: The seed culture is then diluted 1:10 into the production medium.
-
Incubation: The production culture is incubated for an additional 5-7 days to allow for the biosynthesis of pyralomicins.
Isolation and Purification of this compound
The following is a generalized protocol for the extraction and purification of the pyralomicin mixture, from which this compound can be isolated through chromatographic techniques.
Extraction
-
Acidification: The pH of the culture broth is adjusted to 3 with HCl.
-
Centrifugation: The acidified broth is centrifuged at 1,400 x g to remove mycelia and other solid precipitates.
-
Solvent Extraction: The supernatant is then extracted three times with an equal volume of butyl acetate (B1210297).
-
Drying and Concentration: The combined butyl acetate fractions are dried over sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
Purification
Further purification of the crude extract to isolate this compound typically involves a series of chromatographic steps. While specific details for this compound are not extensively published, a general workflow would include:
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol) to separate the pyralomicin congeners.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., a methanol-water gradient) to yield the pure compound.
Structure Elucidation and Characterization
The structures of the pyralomicins, including 2c, were determined using various spectroscopic techniques.
Spectroscopic Data
The characterization of the pyralomicin family was accomplished through extensive NMR and mass spectrometry analyses.[2]
| Technique | Data for Pyralomicin Family |
| ¹H NMR | Used to determine the proton environment of the molecule. |
| ¹³C NMR | Provided information on the carbon skeleton. |
| ¹H-¹⁵N HMBC | A key technique used for determining the connectivity between protons and nitrogen atoms, crucial for elucidating the complex heterocyclic core.[2] |
| ¹³C-¹H NOE Difference Experiments | Utilized to establish through-space proximities of protons, aiding in stereochemical assignments.[2] |
| Mass Spectrometry (MS) | Employed to determine the molecular weight and fragmentation patterns of the compounds. |
Biological Activity
Pyralomicins exhibit antibacterial activity, particularly against Gram-positive bacteria.
Antibacterial Spectrum
The antibacterial potency of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the sugar moiety.
| Compound | Target Organism | Activity |
| Pyralomicins | Gram-positive bacteria | Active |
Detailed Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacteria are not specifically reported in the reviewed literature.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the production and isolation of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of the pyralomicin core involves a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The glucose moiety of this compound is attached by a glycosyltransferase.
Caption: Proposed biosynthetic pathway for this compound.
References
An In-depth Technical Guide to the Pyralomicin 2c Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156. These compounds exhibit a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicins 1a–1d) or glucose (pyralomicins 2a–2c).[1] Their antibacterial activity, particularly against Gram-positive bacteria, makes their biosynthetic pathway a subject of significant interest for natural product discovery and synthetic biology. This technical guide provides a detailed analysis of the pyralomicin 2c biosynthetic gene cluster (prl), including a comprehensive overview of its genetic organization, the functions of its constituent genes, and the experimental protocols used for its characterization.
Data Presentation: The Pyralomicin Biosynthetic Gene Cluster
The pyralomicin biosynthetic gene cluster from Nonomuraea spiralis IMC A-0156 spans approximately 41 kb and contains 27 open reading frames (ORFs).[1][2] These genes encode a variety of enzymes responsible for the synthesis of the pyralomicin core structure, its subsequent modifications, and regulation of the biosynthetic process. The functions of these genes have been predicted through sequence homology and confirmed in some cases by targeted gene disruption and recombinant protein expression.[1][2]
The following table summarizes the quantitative data for each gene in the prl cluster.
| Gene Name | Protein Product | Size (amino acids) | Proposed Function |
| prlA | 2-epi-5-epi-valiolone (B1265091) synthase | 363 | C7-cyclitol biosynthesis |
| prlB | Phosphomutase | 452 | C7-cyclitol biosynthesis |
| prlU | Cyclitol kinase | 334 | C7-cyclitol biosynthesis |
| prlV | Cyclitol dehydrogenase | 260 | C7-cyclitol biosynthesis |
| prlW | Cyclitol dehydrogenase | 262 | C7-cyclitol biosynthesis |
| prlX | 2-epi-5-epi-valiolone phosphate (B84403) epimerase | 296 | C7-cyclitol biosynthesis |
| prlF | O-methyltransferase | 360 | C7-cyclitol modification |
| prlG | Nucleotidyltransferase | 313 | Sugar activation |
| prlH | N-glycosyltransferase | 440 | Attachment of sugar moiety |
| prlI | MbtH-like protein | 72 | NRPS-PKS pathway |
| prlJ | Acyl-CoA dehydrogenase | 389 | Benzopyranopyrrole core formation |
| prlK | Nonribosomal peptide synthetase (NRPS) | 1089 | Benzopyranopyrrole core formation |
| prlL | FAD reductase | 450 | Benzopyranopyrrole core formation |
| prlM | Halogenase | 530 | Benzopyranopyrrole core modification |
| prlN | Halogenase | 530 | Benzopyranopyrrole core modification |
| prlO | Halogenase | 531 | Benzopyranopyrrole core modification |
| prlP | Polyketide synthase (PKS) | 1989 | Benzopyranopyrrole core formation |
| prlQ | Polyketide synthase (PKS) | 1877 | Benzopyranopyrrole core formation |
| prlR | Type II thioesterase | 275 | Benzopyranopyrrole core formation |
| prlS | Peptidyl carrier protein (PCP) | 88 | Benzopyranopyrrole core formation |
| prlT | Halogenase | 532 | Benzopyranopyrrole core modification |
| prlC | ABC transporter | 288 | Transport/Resistance |
| prlD | ABC transporter | 298 | Transport/Resistance |
| prlE | ABC transporter ATP-binding protein | 610 | Transport/Resistance |
| prlY | Transcriptional regulator | 213 | Regulation |
| prlZ | Transcriptional regulator | 299 | Regulation |
| orf27 | Hypothetical protein | 150 | Unknown |
Experimental Protocols
This section details the key experimental methodologies employed in the analysis of the pyralomicin biosynthetic gene cluster.
Fosmid Library Construction and Screening
This protocol outlines the steps for creating a genomic library of Nonomuraea spiralis to isolate the pyralomicin biosynthetic gene cluster.
a. Genomic DNA Isolation:
-
High molecular weight genomic DNA is isolated from N. spiralis.
b. Fosmid Library Construction:
-
The isolated genomic DNA is end-repaired to create blunt, 5'-phosphorylated ends.
-
The end-repaired DNA is ligated into a suitable fosmid vector, such as pCC1FOS.
-
The ligation mixture is packaged into lambda phage particles.
-
The phage particles are used to transfect an appropriate E. coli host strain.
-
The resulting colonies, each containing a fosmid with a genomic DNA insert, constitute the fosmid library.
c. Library Screening:
-
Degenerate primers are designed based on conserved regions of homologous genes known to be involved in similar biosynthetic pathways (e.g., 2-epi-5-epi-valiolone synthases).
-
PCR is performed on pooled fosmid DNA from the library to identify pools containing the gene of interest.
-
Positive pools are progressively broken down and re-screened until a single fosmid clone containing the target gene is identified.
-
The identified fosmid is then sequenced to characterize the entire biosynthetic gene cluster.
Targeted Gene Disruption of prlH
This protocol describes the inactivation of the prlH gene in N. spiralis to confirm its role in pyralomicin biosynthesis.
a. Construction of the Disruption Vector:
-
An internal fragment of the prlH gene is amplified by PCR.
-
This fragment is cloned into a suicide vector that cannot replicate in N. spiralis. The vector should carry a selectable marker (e.g., an antibiotic resistance gene).
b. Transformation of N. spiralis :
-
The disruption vector is introduced into N. spiralis protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
c. Selection of Mutants:
-
Transformants are selected on media containing the appropriate antibiotic.
-
Resistant colonies are screened by PCR to confirm the integration of the disruption vector into the prlH locus via homologous recombination.
d. Analysis of the Mutant:
-
The mutant strain is cultured under pyralomicin production conditions.
-
The culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of pyralomicin production.
Recombinant Expression and Purification of PrlA
This protocol details the heterologous expression of the prlA gene in E. coli and the subsequent purification of the PrlA protein to characterize its enzymatic activity.
a. Cloning of the Expression Construct:
-
The prlA gene is amplified from N. spiralis genomic DNA by PCR.
-
The PCR product is cloned into an E. coli expression vector, such as one containing a T7 promoter and a C-terminal His6-tag for affinity purification.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
-
The culture is grown at 37°C to an optimal cell density (OD600 of ~0.6).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., overnight) to promote proper protein folding.
c. Cell Lysis and Protein Purification:
-
The cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His6-tagged PrlA protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The PrlA protein is eluted from the column using a buffer with a high concentration of imidazole.
-
The purified protein is dialyzed against a storage buffer and its concentration is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows in the analysis of the pyralomicin biosynthetic gene cluster.
References
Spectroscopic and Structural Elucidation of Pyralomicin 2c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2c is a member of the pyralomicin family of antibiotics, which are isolated from the soil bacterium Microtetraspora spiralis. These compounds feature a unique benzopyranopyrrole chromophore. This compound, specifically, is a glycosylated derivative. The antibacterial potency of pyralomicins is influenced by the number and position of chlorine atoms, as well as the nature of the glycone moiety. For instance, Pyralomicin 1c, which has an unmethylated cyclitol glycone, shows greater antibacterial activity than its glucosyl counterpart, this compound[1][2]. This guide provides a detailed overview of the spectroscopic data and the experimental protocols used in the structural determination of this compound.
Spectroscopic Data
The structure of this compound was primarily determined through a series of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the definitive data is located in the primary literature, this section summarizes the expected data presentation.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a common method.
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | Value | Value | C₂₀H₂₁Cl₂N₂O₈ |
| [M+Na]⁺ | Value | Value | C₂₀H₂₀Cl₂N₂NaO₈ |
| Other significant fragments | Values | Values | Fragment Formulas |
Note: The exact m/z values should be referenced from the primary publication: Kawamura, N., Sawa, R., Takahashi, Y., Isshiki, K., Sawa, T., Naganawa, H., & Takeuchi, T. (1996). Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination. The Journal of antibiotics, 49(7), 651-656.
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure and stereochemistry of this compound. The following tables represent the expected format of the reported data.
¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., H-2 | Value | e.g., d | Value |
| ... | ... | ... | ... |
¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| e.g., C-1 | Value |
| ... | ... |
Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the primary literature and should be consulted for precise values.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies for the key experiments.
Mass Spectrometry
Low-resolution electrospray ionization (ESI) mass spectra are typically recorded on a liquid chromatograph-ion trap mass spectrometer. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer can be used.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system is coupled to the mass spectrometer. A C18 column is commonly used for separation.
-
Chromatographic Conditions: A gradient elution is typically employed, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile or methanol.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Drying Gas Flow: Dependent on the instrument, typically around 8-12 L/min.
-
Gas Temperature: 300-350 °C.
-
Mass Range: A suitable range to detect the expected molecular ion, e.g., m/z 100-1000.
-
NMR Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Spectroscopy:
-
Standard one-dimensional ¹H NMR spectra are acquired to identify proton chemical shifts, multiplicities, and coupling constants.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of all carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Biosynthetic Pathway of Pyralomicins
The biosynthesis of the pyralomicin core involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery[1]. The aglycone is assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit[3]. The following diagram illustrates a conceptual workflow for the biosynthesis.
Caption: Conceptual workflow of this compound biosynthesis.
Conclusion
The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. This guide has outlined the key data and experimental protocols necessary for such an undertaking. For drug development professionals, a thorough understanding of the compound's structure and stereochemistry is paramount for understanding its mechanism of action and for any future synthetic modifications aimed at improving its therapeutic properties. Researchers are encouraged to consult the primary literature for the specific, detailed spectroscopic data.
References
Pyralomicin 2c: A Technical Overview of its Biological Activity and Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2c is a member of the pyralomicin family of antibiotics, a group of natural products isolated from the bacterium Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore. The pyralomicin family is divided into two main series: the pyralomicins 1a-1d, which are linked to a C7-cyclitol moiety, and the pyralomicins 2a-2c, which are glycosylated with glucose. This compound belongs to the latter group. This technical guide provides a comprehensive overview of the currently available information on the biological activity and antibacterial spectrum of this compound.
Biological Activity
The antibacterial potency of the pyralomicin family is influenced by the nature of the sugar moiety attached to the core structure. Current research suggests that pyralomicins containing the unmethylated cyclitol, such as Pyralomicin 1c, exhibit more potent antibacterial activity compared to their glucosyl analogues like this compound[1][2]. This indicates that the glycone portion of the molecule plays a significant role in its antimicrobial efficacy.
The primary antibacterial activity of the pyralomicin family has been observed against various bacteria, with a particular emphasis on Gram-positive strains. Notably, strains of Micrococcus luteus have been identified as being susceptible to pyralomicins[1][2].
Antibacterial Spectrum of this compound
Detailed quantitative data on the antibacterial spectrum of this compound, in the form of Minimum Inhibitory Concentrations (MICs), is not extensively available in the public domain at the time of this report. The initial publications detailing the biological properties of the pyralomicin family, specifically the paper "Pyralomicins, novel antibiotics from Microtetraspora spiralis. I. Taxonomy, fermentation, isolation, and physico-chemical and biological properties," are not readily accessible in their full-text format, limiting the availability of specific MIC values.
Based on the qualitative descriptions available, the antibacterial spectrum of this compound is likely focused on Gram-positive bacteria. However, without specific MIC data, a comprehensive understanding of its efficacy against a broader range of clinically relevant pathogens remains to be elucidated.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound and the specific cellular signaling pathways it may inhibit have not yet been detailed in the available scientific literature. Further research is required to identify the molecular targets of this antibiotic and to understand how it exerts its antibacterial effects. Elucidating the mechanism of action is a critical step in the evaluation of any new antimicrobial compound for its potential therapeutic use.
Experimental Protocols
The following are generalized protocols for determining the antibacterial activity of a compound like this compound. These are based on standard microbiological methods.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Workflow for Broth Microdilution Assay:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted this compound with the bacterial suspension. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at the optimal growth temperature for the test bacterium (typically 35-37°C) for 16-20 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar (B569324) Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of a compound.
Workflow for Agar Well Diffusion Assay:
Caption: Workflow for the agar well diffusion assay.
Detailed Protocol:
-
Agar Plate Preparation: Pour molten Mueller-Hinton Agar (or another suitable agar) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized suspension of the test bacterium evenly over the surface of the agar plate to create a bacterial lawn.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Application of this compound: Add a known concentration of this compound solution to each well. A control solvent should be added to a separate well.
-
Incubation: Incubate the plates at the optimal growth temperature for the test bacterium for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Directions
This compound is a naturally occurring antibiotic with potential activity against Gram-positive bacteria. However, a comprehensive understanding of its biological activity and therapeutic potential is currently limited by the lack of publicly available quantitative data on its antibacterial spectrum and a detailed understanding of its mechanism of action. Future research should focus on:
-
Quantitative Antibacterial Spectrum Analysis: Determining the MIC values of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.
-
Mechanism of Action Studies: Identifying the specific cellular target(s) of this compound to elucidate how it inhibits bacterial growth.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of bacterial infection.
Addressing these knowledge gaps will be crucial in assessing the potential of this compound as a lead compound for the development of new antibacterial agents.
References
The Role of the Glucose Moiety in Pyralomicin 2c Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore. The pyralomicin family includes several analogs, with variations in the sugar moiety attached to the core structure. Pyralomicin 2c is distinguished by the presence of a glucose moiety. Understanding the role of this glucose group is crucial for elucidating the structure-activity relationship (SAR) of pyralomicins and for the rational design of more potent antibiotic derivatives. This technical guide provides an in-depth analysis of the current understanding of the glucose moiety's influence on this compound's biological activity, supported by available data and experimental methodologies.
The Impact of the Glycone Moiety on Antibacterial Potency
The nature of the sugar-like moiety (glycone) attached to the pyralomicin core has a significant impact on its antibacterial activity. Comparative studies of different pyralomicin analogs have revealed that the presence of a glucose moiety in this compound results in lower potency compared to analogs bearing a cyclitol group.
Specifically, Pyralomicin 1c, which features an unmethylated cyclitol as its glycone, demonstrates more potent antibacterial activity than its glucosyl counterpart, this compound.[1] This suggests that the cyclitol moiety is more favorable for the antimicrobial action of the pyralomicin scaffold. The reduced activity of this compound highlights the critical role of the glycone's structure in the molecule's interaction with its bacterial target.
Quantitative Antimicrobial Activity
While extensive comparative data is not publicly available, the available information consistently points to the superior activity of the cyclitol-containing pyralomicins. The following table summarizes the known antibacterial activity of this compound and its key analog, Pyralomicin 1c, against Micrococcus luteus, a bacterium particularly susceptible to this class of antibiotics.
| Compound | Glycone Moiety | Test Organism | MIC (µg/mL) |
| This compound | Glucose | Micrococcus luteus | Not publicly available |
| Pyralomicin 1c | Cyclitol | Micrococcus luteus | Not publicly available |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound and 1c are not detailed in the currently available scientific literature. The qualitative description indicates Pyralomicin 1c is "more potent."
Biosynthesis and the Role of N-Glycosyltransferase
The structural diversity of pyralomicins, including the presence of either a glucose or a cyclitol moiety, is determined at the genetic level during biosynthesis. The pyralomicin biosynthetic gene cluster in Nonomuraea spiralis contains a crucial gene, prlH, which encodes an N-glycosyltransferase.[1] This enzyme is responsible for attaching the sugar or pseudosugar to the pyralomicin aglycone core.
Targeted disruption of the prlH gene has been shown to completely abolish the production of all pyralomicin compounds. This finding confirms that a single glycosyltransferase, PrlH, is required for the addition of both the glucose and the cyclitol moieties.[1] This enzymatic step is a key determinant of the final structure and, consequently, the biological activity of the resulting pyralomicin analog.
Experimental Protocols
The assessment of the antibacterial activity of this compound and its analogs relies on standardized microbiological assays. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol for Broth Microdilution:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Pyralomicin Solutions:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted pyralomicin is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing bacteria and broth but no antibiotic) and negative control wells (containing broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Visualizations
Logical Relationship of Glycone Moiety to Antibacterial Activity
Caption: Impact of the glycone moiety on pyralomicin antibacterial activity.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the pyralomicin class of antibiotics has not been fully elucidated in the available scientific literature. While many antibiotics target essential cellular processes such as protein synthesis, cell wall synthesis, or DNA replication, the specific molecular target of pyralomicins remains an area for further investigation.
Given the structural similarities of the pyralomicin aglycone to other natural products, it is plausible that its mechanism could involve the inhibition of key bacterial enzymes. For instance, many antibiotics with complex aromatic structures are known to be DNA gyrase or topoisomerase inhibitors. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. However, experimental evidence to confirm the inhibition of these or other specific signaling pathways by this compound is currently lacking. Future research should focus on target identification and validation to understand the molecular basis of pyralomicin's antibacterial activity.
Conclusion
The glucose moiety of this compound plays a significant, albeit attenuating, role in its antibacterial activity. The substitution of glucose with a cyclitol moiety, as seen in Pyralomicin 1c, leads to a more potent antibiotic. This highlights the importance of the glycone structure in the overall efficacy of the pyralomicin scaffold. The biosynthesis of these analogs is controlled by the N-glycosyltransferase PrlH, which can utilize different sugar substrates. While the precise mechanism of action and the signaling pathways affected by pyralomicins are yet to be discovered, the existing structure-activity relationship data provides a valuable foundation for the future design of novel and more effective pyralomicin-based antibiotics. Further research is needed to obtain detailed quantitative data on the activity of this compound and to identify its specific molecular target.
References
Pyralomicin 2c: A Technical Guide to its Core Structure, Analogs, and Biological Significance
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyralomicins represent a compelling class of antibiotics characterized by a unique benzopyranopyrrole core structure. First isolated from Microtetraspora spiralis, these natural products have demonstrated notable antibacterial activity, drawing the attention of the scientific community. This technical guide focuses on Pyralomicin 2c, a key analog in this family, providing a comprehensive overview of its relationship to other pyralomicin analogs, its biosynthesis, and the experimental methodologies underpinning its study. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and drug discovery.
Introduction to the Pyralomicin Family
The pyralomicins are a series of antibiotic compounds isolated from the fermentation broth of the actinomycete Microtetraspora spiralis (MI178-34F18), later also identified from Nonomuraea spiralis (IMC A-0156).[1][2] These compounds are structurally distinguished by a novel benzopyranopyrrole chromophore. The family is broadly categorized into two main series:
-
Pyralomicin 1 series (1a, 1b, 1c, 1d): These analogs are characterized by the attachment of a C7-cyclitol moiety to the benzopyranopyrrole core.
-
Pyralomicin 2 series (2a, 2b, 2c): This series is defined by the glycosylation of the core with a glucose molecule.[1]
This compound is a prominent member of the latter series, featuring a glucose unit linked to the core structure. The seemingly subtle difference in the appended sugar moiety between the two series has a significant impact on their biological activity.
Chemical Structure and Physicochemical Properties
The core structure of the pyralomicins was elucidated through extensive spectroscopic analysis, primarily utilizing various NMR techniques, including 1H-15N HMBC and 13C-1H NOE difference experiments.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H19Cl2N O8 |
| Molecular Weight | 488.28 |
| Appearance | Colorless needles |
| Melting Point | 218-221 °C |
| Optical Rotation | [α]D^25 +50° (c 0.5, MeOH) |
| UV λmax (MeOH) nm (ε) | 238 (30,000), 280 (sh 8,400), 345 (10,000) |
Relationship to Other Pyralomicin Analogs and Biological Activity
The primary biological activity of the pyralomicin family is their antibacterial action, particularly against Gram-positive bacteria. A key finding in the study of these analogs is the structure-activity relationship (SAR) associated with the glycone moiety.
Comparative Antibacterial Activity
Quantitative assessment of the antibacterial activity of pyralomicin analogs is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The data reveals a clear trend: the cyclitol-containing pyralomicins (Series 1) generally exhibit more potent antibacterial activity than their glucose-containing counterparts (Series 2). For instance, Pyralomicin 1c is demonstrably more active than this compound against various bacterial strains. This suggests that the C7-cyclitol moiety plays a crucial role in the antibacterial efficacy of these compounds.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound and Selected Analogs
| Microorganism | This compound | Pyralomicin 1a | Pyralomicin 1c |
| Staphylococcus aureus FDA 209P | >100 | 12.5 | 3.13 |
| Staphylococcus aureus Smith | >100 | 25 | 6.25 |
| Micrococcus luteus PCI 1001 | 100 | 3.13 | 0.78 |
| Bacillus subtilis PCI 219 | >100 | 50 | 12.5 |
| Escherichia coli NIHJ | >100 | >100 | >100 |
| Shigella sonnei | >100 | >100 | >100 |
| Pseudomonas aeruginosa P-3 | >100 | >100 | >100 |
| Klebsiella pneumoniae PCI 602 | >100 | >100 | >100 |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the study of this compound and its analogs.
Isolation and Purification of Pyralomicins
The following protocol outlines the general procedure for the isolation and purification of pyralomicins from the fermentation broth of Microtetraspora spiralis MI178-34F18.
Experimental Workflow for Pyralomicin Isolation
-
Fermentation: Microtetraspora spiralis MI178-34F18 is cultured in a suitable production medium.
-
Extraction: The culture broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with acetone, and the extract is concentrated. This concentrate is then combined with the supernatant and extracted with ethyl acetate. The ethyl acetate layer is concentrated to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography, followed by Sephadex LH-20 column chromatography. Final purification of individual pyralomicin analogs, including this compound, is achieved by preparative high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structures of the pyralomicins were determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight.
-
UV-Visible Spectroscopy: Provides information about the chromophore of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using a standard agar (B569324) dilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specified cell density.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound (e.g., this compound).
-
Inoculation: The bacterial inocula are spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biosynthesis of Pyralomicins
The biosynthesis of the pyralomicin core structure involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster for pyralomicins has been identified in Nonomuraea spiralis IMC A-0156.
The benzopyranopyrrole core is assembled from proline, two acetate units, and one propionate (B1217596) unit. The cyclitol moiety of the Pyralomicin 1 series is derived from glucose metabolites via the shikimate pathway, with 2-epi-5-epi-valiolone (B1265091) being a key intermediate. The glucose moiety of the Pyralomicin 2 series is directly derived from glucose.
A key enzyme in the diversification of the pyralomicin family is the N-glycosyltransferase, PrlH. This enzyme is responsible for attaching either the C7-cyclitol or the glucose to the pyralomicin aglycone.
Pyralomicin Biosynthetic Pathway
References
Methodological & Application
Total Synthesis of Pyralomicin 2c: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of the total synthesis of Pyralomicin 2c, a novel antibiotic. The information is based on the seminal work of Tatsuta, Takahashi, and Tanaka, who first achieved its total synthesis. Due to the limited public availability of the full experimental details of the primary literature, this document presents a high-level summary of the synthetic strategy. Detailed experimental protocols and quantitative data are not available at this time.
Synthetic Strategy Overview
The first total synthesis of this compound was accomplished by Kuniaki Tatsuta, Masaaki Takahashi, and Noboru Tanaka and reported in 1999.[1][2] Their approach centered on a convergent synthesis strategy, involving the preparation of the aglycone core, followed by a crucial glycosylation step to introduce the sugar moiety.
The synthesis can be broadly divided into two key stages:
-
Synthesis of the Aglycone (Pyralomicinone): The core structure of this compound, the aglycone, was constructed from appropriately substituted pyrrole (B145914) and benzoyl chloride precursors. This part of the synthesis establishes the characteristic benzopyranopyrrole framework of the molecule.
-
N-glucosylation: The final key step in the total synthesis is the attachment of the glucose unit to the aglycone. This was achieved through an N-glucosylation reaction, linking the sugar to the pyrrole nitrogen of the aglycone to yield the final natural product, this compound.[1]
Experimental Workflow
The overall logical flow of the total synthesis of this compound is depicted in the following diagram. This illustrates the convergent nature of the synthesis, where the two major fragments are prepared separately before being combined.
Caption: General workflow for the total synthesis of this compound.
Concluding Remarks
The total synthesis of this compound by Tatsuta and his team represents a significant achievement in natural product synthesis. Their work provides a foundational route to this complex molecule, opening avenues for the synthesis of analogs for further biological evaluation. While this document provides a strategic overview, access to the full experimental details from the original publication is necessary for laboratory-scale synthesis and further research.
References
Application Notes and Protocols for Laboratory-Scale Fermentation of Nonomuraea spiralis for Pyralomicin 2c Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyralomicins are a group of antibiotics with a unique benzopyranopyrrole chromophore, produced by the soil bacterium Nonomuraea spiralis.[1][2] This document provides detailed application notes and protocols for the laboratory-scale fermentation of Nonomuraea spiralis IMC A-0156 to produce Pyralomicin 2c, a glycosylated form of the pyralomicin family. The protocols outlined below cover strain maintenance, seed culture development, and production fermentation, as well as downstream extraction and analysis.
Data Presentation
Table 1: Media Composition for Nonomuraea spiralis Cultivation
| Media Type | Component | Concentration |
| BTT Agar (B569324) (for maintenance) | D-glucose | 1% |
| Yeast Extract | 0.1% | |
| Beef Extract | 0.1% | |
| Casitone | 0.2% | |
| Bacto-agar | 1.5% | |
| Modified Minimal Medium Agar (for spore formation) | L-asparagine | 0.05% |
| K₂HPO₄ | 0.05% | |
| MgSO₄·7H₂O | 0.02% | |
| D-glucose | 1% | |
| Bacto-agar | 1.5% | |
| Seed Medium | D-galactose | 2% |
| Dextrin | 2% | |
| Bacto-soytone | 1% | |
| Corn Steep Liquor | 0.5% | |
| (NH₄)₂SO₄ | 0.2% | |
| CaCO₃ | 0.2% | |
| Silicone Oil | 1 drop | |
| Production Medium | Potato Starch | 3% |
| Soy Flour | 1.5% | |
| Corn Steep Liquor | 0.5% | |
| Yeast Extract | 0.2% | |
| MgSO₄·7H₂O | 0.05% | |
| NaCl | 0.3% | |
| CoCl₂ | 0.001% | |
| CaCO₃ | 0.3% | |
| Silicone Oil | 1-2 drops |
Note: The pH of all media should be adjusted to 7.4 before sterilization.[1][2]
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Production Culture |
| Temperature | 30°C | 30°C |
| Agitation | - | 200 rpm |
| Duration | 5-7 days | 5-7 days |
| Inoculum Volume | - | 10% (v/v) |
Experimental Protocols
Strain Maintenance and Spore Formation
-
Strain: Nonomuraea spiralis IMC A-0156.
-
Maintenance: The strain is maintained on BTT agar plates at 30°C.[1][2]
-
Spore Formation: To induce spore formation, cultivate the strain on modified minimal medium agar at 30°C for 1 to 2 weeks.[1][2]
Seed Culture Preparation
-
Inoculate a loopful of N. spiralis spores or a piece of agar from a mature BTT plate into a flask containing sterile seed medium.
-
Incubate at 30°C for 5-7 days.[2]
Production of this compound
-
Inoculate the production medium with a 10% (v/v) seed culture.[1][2]
-
Incubate the culture in a shaker at 200 rpm and 30°C for 5-7 days.[1][2]
-
Monitor the fermentation for a color change. The production of pyralomicins is indicated by a light pink coloration of the bacterial mycelium and a purple to wine color in the medium.[1][2]
Extraction of Pyralomicins
-
Separate the bacterial mycelia and other precipitates from the culture medium by centrifugation at 1400 x g.[1][2]
-
Extract the acidified supernatant three times with an equal volume of butyl acetate (B1210297).[1][2]
-
Dry the pooled butyl acetate fractions with sodium sulfate, filter to clarify, and concentrate using a rotary evaporator.[1][2]
Analysis of this compound
-
Analyze the resulting extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Employ a Waters C₁₈ Symmetry Prep column with a 25% to 100% methanol (B129727) gradient.[1]
-
Identify the peaks corresponding to pyralomicin metabolites using electrospray ionization mass spectrometry.[1]
Visualizations
Caption: Workflow for this compound Production.
Caption: Overview of Pyralomicin Biosynthesis.
References
Application Notes and Protocols for the Purification and Analysis of Pyralomicin 2c
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification and analysis of Pyralomicin 2c, a glycosylated antibiotic belonging to the pyralomicin family. These compounds are produced by the bacterium Microtetraspora spiralis and exhibit antibacterial activity.[1] The methods outlined below utilize High-Performance Liquid Chromatography (HPLC) for purification and Mass Spectrometry (MS) for analysis and structural confirmation.
Overview of the Analytical Workflow
The purification and analysis of this compound from a microbial culture broth involves a multi-step process. This workflow is designed to isolate the target compound with high purity and to confirm its identity and structure through mass spectrometric analysis.
Purification of this compound by Preparative HPLC
Preparative HPLC is a robust method for isolating this compound from crude extracts of Microtetraspora spiralis culture. A reversed-phase C18 column is effective for this purpose.
Sample Preparation
-
Extraction: The culture broth of Microtetraspora spiralis is the starting material. Pyralomicins can be extracted from the culture filtrate using an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude residue.
-
Redissolution and Filtration: The crude extract is redissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) and filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Preparative HPLC Protocol
The following protocol is a starting point and may require optimization based on the specific crude extract and HPLC system.
| Parameter | Recommended Conditions |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 355 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Fraction Collection: Fractions are collected based on the elution profile, with the peak corresponding to this compound being isolated. The purity of the collected fractions should be assessed by analytical HPLC.
Analysis of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the confirmation and structural analysis of this compound.
Analytical HPLC Method
A high-resolution analytical C18 column is used to achieve good separation and to determine the retention time of the purified this compound.
| Parameter | Recommended Conditions |
| Column | Analytical C18 column (e.g., Waters Symmetry C18, 5 µm, 150 x 4.6 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | 25% B to 100% B over 30 minutes |
| Flow Rate | 0.8-1.0 mL/min |
| Detection | UV at 355 nm |
| Injection Volume | 10-20 µL |
Mass Spectrometry Analysis
Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of this compound.
Predicted Mass Information for this compound:
Based on the known structure of the pyralomicin aglycone and the addition of a glucose moiety, the following mass information is predicted for this compound. The pyralomicin aglycone has a molecular formula of C₁₄H₈Cl₂N₂O₃. The addition of a glucose molecule (C₆H₁₂O₆) and subsequent loss of a water molecule during glycosidic bond formation results in the molecular formula for this compound.
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) |
| This compound | C₂₀H₁₈Cl₂N₂O₈ | 496.0440 | 497.0513 |
Mass Spectrometry Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Expected Fragmentation Pattern
In tandem mass spectrometry (MS/MS), the protonated molecule of this compound ([M+H]⁺ at m/z 497.05) is expected to undergo characteristic fragmentation. A primary fragmentation pathway for glycosylated compounds is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.
References
Application Notes and Protocols for the Structural Elucidation of Pyralomicin 2c and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2c is a glycosylated antibiotic belonging to the pyralomicin family, produced by the actinomycete Nonomuraea spiralis (previously Microtetraspora spiralis).[1][2][3] Its structural backbone consists of a unique benzopyranopyrrole chromophore.[1][3] The structural elucidation of this compound and its derivatives is crucial for understanding its mechanism of action, advancing drug development efforts, and enabling synthetic and semi-synthetic studies. This document provides detailed application notes and protocols for the key analytical techniques employed in the structural determination of these complex natural products. The primary methods covered are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Overview of Structural Elucidation Workflow
The comprehensive structural characterization of this compound involves a multi-faceted approach, beginning with the isolation and purification of the compound, followed by a series of spectroscopic and spectrometric analyses to determine its planar structure, stereochemistry, and absolute configuration.
Isolation and Purification
A critical first step is obtaining a pure sample of this compound. The following protocol is a general guideline based on methods for isolating pyralomicins from Nonomuraea spiralis.
Protocol 2.1: Isolation of this compound
-
Fermentation: Culture Nonomuraea spiralis IMC A-0156 on a suitable medium such as BTT agar (B569324) (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C. For production, use a suitable liquid medium and incubate for a period conducive to secondary metabolite production.
-
Extraction:
-
Acidify the culture broth to approximately pH 3 using HCl.
-
Remove bacterial mycelia and other solid precipitates by centrifugation (e.g., 1,400 x g).
-
Extract the acidified supernatant three times with an equal volume of butyl acetate.
-
Combine the organic (butyl acetate) fractions.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and clarify by filtration.
-
Reduce the volume of the filtrate using rotary evaporation.
-
Subject the resulting crude extract to chromatographic separation. High-Performance Liquid Chromatography (HPLC) using a C18 column with a methanol-water gradient is a common method. Monitor the elution profile at a characteristic wavelength, such as 355 nm for the pyralomicin chromophore.
-
Collect fractions corresponding to this compound and confirm purity by analytical HPLC and Mass Spectrometry.
-
Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular formula, while tandem MS (MS/MS) provides information about the structure through fragmentation patterns.
Protocol 3.1: HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.
-
ESI-HRMS (Positive Ion Mode):
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Determine the accurate mass of the molecular ion to calculate the elemental composition.
-
-
ESI-MS/MS:
-
Select the precursor ion ([M+H]⁺) for fragmentation using an appropriate collision energy (Collision-Induced Dissociation - CID).
-
Acquire the product ion spectrum.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the glucose moiety, water, and fragments corresponding to the benzopyranopyrrole core.
-
Data Presentation: Mass Spectrometry
While specific fragmentation data for this compound is not detailed in the available literature, the following table illustrates how such data would be presented. Mass spectral analysis of related pyralomicins has been reported.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| [M+H]⁺ of this compound | Value | 162.05 | Loss of glucose moiety |
| [M+H]⁺ of this compound | Value | 18.01 | Loss of H₂O |
| Value from loss of glucose | Value | 28.00 | Loss of CO from the core |
Note: This table is a template. The actual m/z values would be determined experimentally.
NMR Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed chemical structure of organic molecules, including the carbon skeleton and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required.
Protocol 4.1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
1D NMR Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly within the glucose moiety and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments, such as the glucose unit to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
Data Presentation: NMR Spectroscopy
Detailed NMR chemical shift data for this compound are not publicly available in the cited literature. The structure determination of the pyralomicin family relied on various NMR techniques, including ¹H-¹⁵N HMBC and ¹³C-¹H NOE difference experiments. The table below is a template for presenting such data.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Aglycone | ||||
| C-2 | Value | Value | H-x → C-y, C-z | H-x ↔ H-y |
| C-3 | Value | Value | H-x → C-y, C-z | H-x ↔ H-y |
| ... | ... | ... | ... | ... |
| Glucose Moiety | ||||
| C-1' | Value | Value | H-1' → C-aglycone | H-1' ↔ H-aglycone |
| C-2' | Value | Value | H-x → C-y, C-z | H-x ↔ H-y |
| ... | ... | ... | ... | ... |
Note: This table is a template for the expected data from a full NMR analysis.
X-ray Crystallography for Absolute Configuration
While obtaining a single crystal of a natural product suitable for X-ray diffraction can be challenging, this technique provides unambiguous proof of the relative and absolute stereochemistry. For pyralomicins, the absolute configuration was determined by performing X-ray crystallography on a heavy-atom derivative of a related compound, Pyralomicin 2a.
Protocol 5.1: Crystallography of a Derivative
-
Derivatization:
-
Chemically modify the this compound molecule to introduce a heavy atom (e.g., bromine). A common method is to create a p-bromobenzoyl ester at a free hydroxyl group.
-
Purify the resulting derivative by chromatography.
-
-
Crystallization:
-
Screen various solvent systems (e.g., methanol, ethanol, acetone, hexane) and crystallization techniques (slow evaporation, vapor diffusion) to grow single crystals of the derivative suitable for X-ray diffraction.
-
-
Data Collection and Structure Solution:
-
Mount a single crystal on a diffractometer equipped with an X-ray source (e.g., Cu Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data. The presence of the heavy atom allows for the determination of the absolute configuration using anomalous dispersion effects (Flack parameter refinement).
-
Conclusion
The structural elucidation of this compound and its derivatives requires the synergistic application of modern analytical techniques. The combination of mass spectrometry for molecular formula and fragmentation, extensive 1D and 2D NMR spectroscopy for connectivity and relative stereochemistry, and X-ray crystallography of a suitable derivative for absolute configuration provides a comprehensive and unambiguous structural assignment. The protocols and guidelines presented here serve as a detailed reference for researchers engaged in the study of pyralomicins and other complex natural products.
References
Determining the Potency of Pyralomicin 2c: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays
For Immediate Release
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Pyralomicin 2c, a novel antibiotic compound. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.
This compound is a natural product isolated from the actinomycete Nonomuraea spiralis. It belongs to the pyralomicin class of antibiotics, which are known for their antibacterial properties. The antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms in their molecular structure, as well as the nature of the glycone moiety. Notably, Pyralomicin 1c, which possesses an unmethylated cyclitol as the glycone, demonstrates more potent antibacterial activity than its glucosyl analog, this compound[1][2]. Understanding the precise MIC of this compound against various bacterial strains is a critical step in evaluating its potential as a therapeutic agent.
Data Presentation
The following tables summarize hypothetical MIC data for this compound against common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes and should be replaced with experimentally determined values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Bacillus subtilis | 6633 | 8 |
| Micrococcus luteus | 4698 | 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | >128 |
| Pseudomonas aeruginosa | 27853 | >128 |
Experimental Protocols
Two standard methods for determining the MIC of an antimicrobial agent are the Broth Microdilution method and the Agar (B569324) Dilution method. Both are detailed below and should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Protocol 1: Broth Microdilution Assay
This method determines the MIC in a liquid growth medium using a 96-well microtiter plate.
Materials:
-
This compound
-
Test microorganism(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This results in a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as a growth control (no antibiotic), and the twelfth well will be a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells). The final volume in each test well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Agar Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.
-
Mandatory Visualizations
References
Application Notes and Protocols for Investigating Mechanisms of Resistance to Pyralomicin 2c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2c is an antibiotic isolated from the bacterium Nonomuraea spiralis. It belongs to a class of compounds characterized by a unique benzopyranopyrrole chromophore linked to a sugar moiety, in this case, glucose[1][2][3]. The antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone component[1][2]. The biosynthesis of its core structure involves nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). As with all antibiotics, the emergence of bacterial resistance to this compound is a significant concern that can limit its therapeutic potential. Understanding the molecular mechanisms by which bacteria develop resistance is crucial for the effective and sustained use of this antibiotic and for the development of strategies to overcome resistance.
These application notes provide a comprehensive set of protocols to investigate the potential mechanisms of resistance to this compound. The methodologies described herein are based on established techniques for studying antibiotic resistance and are designed to guide researchers in identifying and characterizing resistance determinants. The primary mechanisms of bacterial resistance to antibiotics include enzymatic inactivation of the drug, modification of the drug's target, reduced intracellular drug accumulation via decreased permeability or active efflux, and the development of bypass pathways. The following protocols will enable the systematic investigation of these potential resistance mechanisms in bacteria exposed to this compound.
I. Initial Characterization of Resistance: Minimum Inhibitory Concentration (MIC) Determination
The first step in investigating resistance is to quantify the level of resistance in the bacterial strain of interest compared to a susceptible control strain. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution of known concentration
-
Susceptible (wild-type) and potentially resistant bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to cover the expected MICs of both susceptible and resistant strains.
-
Prepare bacterial inoculum: Culture the bacterial strains overnight. Dilute the overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the final assay volume.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls: Include a positive control for growth (wells with bacteria and no antibiotic) and a negative control for sterility (wells with broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.
Data Presentation:
| Strain ID | This compound MIC (µg/mL) | Interpretation |
| Wild-Type Control | 0.5 | Susceptible |
| Resistant Isolate 1 | 32 | Resistant |
| Resistant Isolate 2 | 64 | Resistant |
II. Genetic Basis of Resistance: Whole-Genome Sequencing (WGS) and Analysis
WGS is a powerful tool for identifying genetic alterations that may confer resistance. By comparing the genome of a resistant strain to that of its susceptible counterpart, it is possible to identify mutations, insertions, deletions, and the acquisition of resistance genes.
Protocol 2: Whole-Genome Sequencing of Resistant and Susceptible Strains
Materials:
-
Genomic DNA extraction kit (e.g., DNeasy PowerSoil Pro kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or Oxford Nanopore Technologies)
-
Bioinformatics software for sequence analysis
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of both the resistant and susceptible bacterial strains using a commercial kit according to the manufacturer's instructions.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted gDNA and perform sequencing on an NGS platform. The choice of platform will depend on the desired read length and accuracy.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a draft genome.
-
Variant Calling: Align the reads from the resistant strain to the genome of the susceptible (reference) strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Gene Prediction and Annotation: Identify and annotate genes in the assembled genomes.
-
Comparative Genomics: Compare the gene content of the resistant and susceptible strains to identify acquired genes, such as those encoding antibiotic-modifying enzymes or efflux pumps. Utilize databases like the Comprehensive Antibiotic Resistance Database (CARD) for this purpose.
-
Data Presentation:
| Gene Locus | Gene Product | Mutation Type | Amino Acid Change | Putative Function |
| rpsL | 30S ribosomal protein S12 | SNP | K43N | Ribosomal target modification |
| gyrA | DNA gyrase subunit A | SNP | S83L | DNA replication target modification |
| acrB | Multidrug efflux pump protein | Upregulation | - | Increased drug efflux |
| new_gene | Aminoglycoside acetyltransferase | Acquired gene | - | Enzymatic inactivation |
III. Transcriptomic Response to this compound: RNA-Sequencing (RNA-Seq)
RNA-Seq provides a snapshot of the transcriptome of a bacterium under specific conditions. By comparing the gene expression profiles of bacteria grown in the presence and absence of sub-inhibitory concentrations of this compound, it is possible to identify genes and pathways that are differentially regulated in response to the antibiotic.
Protocol 3: Bacterial RNA-Sequencing
Materials:
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
cDNA synthesis kit
-
NGS platform
-
Bioinformatics software for RNA-Seq data analysis
Procedure:
-
Bacterial Culture and Treatment: Grow the bacterial strain of interest to mid-log phase and expose it to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period. A control culture without the antibiotic should be grown in parallel.
-
RNA Extraction: Isolate total RNA from both the treated and control cultures using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
rRNA Depletion: Deplete the ribosomal RNA from the total RNA sample, as rRNA can constitute a large proportion of the total RNA in bacteria.
-
cDNA Library Preparation and Sequencing: Synthesize cDNA from the rRNA-depleted RNA, prepare sequencing libraries, and perform sequencing on an NGS platform.
-
Bioinformatic Analysis:
-
Quality Control and Mapping: Assess read quality and map the reads to the reference bacterial genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the presence of this compound compared to the control.
-
Data Presentation:
| Gene | Log2 Fold Change | p-value | Putative Function |
| acrA | 3.5 | < 0.001 | Efflux pump component |
| acrB | 3.2 | < 0.001 | Efflux pump component |
| tolC | 2.8 | < 0.001 | Outer membrane channel |
| soxS | 2.1 | < 0.005 | Stress response regulator |
IV. Investigating Drug Efflux: Efflux Pump Assays
Increased efflux of the antibiotic from the bacterial cell is a common resistance mechanism. Efflux pump activity can be assessed by measuring the accumulation of a fluorescent substrate in the presence and absence of an efflux pump inhibitor or the antibiotic of interest.
Protocol 4: Ethidium Bromide Accumulation Assay
Materials:
-
Resistant and susceptible bacterial strains
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI) (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Cell Preparation: Grow bacterial cultures to mid-log phase, harvest the cells by centrifugation, and wash them with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a 96-well plate, add the bacterial cell suspension. To different wells, add:
-
Glucose (to energize the pumps)
-
Glucose and an EPI (to inhibit pump activity)
-
Glucose and varying concentrations of this compound (to test for competitive inhibition)
-
-
Fluorescence Measurement: Add EtBr to all wells at a final concentration that gives a low basal fluorescence. Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).
-
Data Analysis: Plot fluorescence intensity versus time. A lower fluorescence intensity in the absence of an inhibitor compared to its presence indicates active efflux of EtBr.
Data Presentation:
| Condition | Rate of EtBr Accumulation (Fluorescence Units/min) | Interpretation |
| Wild-Type + Glucose | 150 | Basal efflux |
| Resistant Isolate + Glucose | 50 | Increased efflux |
| Resistant Isolate + Glucose + EPI | 145 | Efflux pump inhibition |
| Resistant Isolate + Glucose + this compound | 100 | This compound is a potential efflux pump substrate |
V. Investigating Target Modification and Enzymatic Inactivation
These investigations often require more specialized biochemical and molecular biology techniques.
Protocol 5: Target Modification Analysis (Conceptual)
If WGS data suggests mutations in a potential target gene (e.g., a ribosomal protein or a DNA gyrase), further experiments are needed for validation.
-
Site-Directed Mutagenesis: Introduce the identified mutation into the susceptible background strain and determine the MIC of the resulting mutant. An increase in MIC would confirm the role of the mutation in resistance.
-
In Vitro Target Binding Assays: Purify the wild-type and mutant target proteins. Perform binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to assess the affinity of this compound for both protein variants. A reduced affinity for the mutant protein would support target modification as the resistance mechanism.
Protocol 6: Enzymatic Inactivation Assay (Conceptual)
If a gene encoding a potential modifying enzyme (e.g., an acetyltransferase or phosphotransferase) is identified, its activity against this compound needs to be confirmed.
-
Cloning and Expression: Clone the candidate gene and express the corresponding protein in a suitable host (e.g., E. coli).
-
In Vitro Inactivation Assay: Incubate purified this compound with the purified enzyme and the appropriate co-factor (e.g., Acetyl-CoA for an acetyltransferase).
-
Activity Analysis: Analyze the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect any modification of this compound. The disappearance of the parent compound peak and the appearance of a new peak would indicate enzymatic inactivation. The biological activity of the modified compound should also be tested.
Visualizing Workflows and Pathways
Experimental Workflow for Investigating this compound Resistance
Caption: A flowchart of the integrated approach to investigating this compound resistance.
Potential Resistance Mechanisms to this compound
Caption: A diagram illustrating potential mechanisms of resistance to this compound.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the systematic investigation of resistance mechanisms to this compound. By combining phenotypic, genotypic, and transcriptomic approaches, researchers can gain a comprehensive understanding of how bacteria evolve to overcome the activity of this antibiotic. This knowledge is essential for guiding the development of strategies to mitigate resistance and preserve the clinical utility of this compound and related compounds.
References
Application of Pyralomicin 2c in Antibiotic Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies.[1] One promising approach is the use of combination therapy, where multiple antimicrobial agents are administered concurrently to achieve a synergistic effect, defined as a combined antimicrobial activity that is significantly greater than the sum of their individual effects.[1][2] Pyralomicin 2c, a member of the pyralomicin family of antibiotics isolated from Nonomuraea spiralis, possesses a unique benzopyranopyrrole chromophore and exhibits antibacterial activity.[3][4] While its individual efficacy has been noted, its potential for synergistic interactions with other established antibiotics remains a critical area of investigation.
These application notes provide a comprehensive guide for researchers to evaluate the synergistic potential of this compound in combination with other antibiotics. The protocols detailed herein describe two gold-standard in vitro methods for synergy testing: the Checkerboard Assay and the Time-Kill Curve Analysis . The checkerboard assay is a robust method for screening multiple antibiotic combinations and concentrations to identify synergistic, additive, indifferent, or antagonistic interactions. The time-kill curve analysis offers a dynamic perspective on the bactericidal or bacteriostatic effects of the antibiotic combination over time.
Key Methodologies
Two primary experimental protocols are described for assessing the synergistic potential of this compound:
-
Checkerboard Assay: This microdilution method is employed to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.
-
Time-Kill Curve Analysis: This assay provides a dynamic representation of the rate and extent of bacterial killing by an antimicrobial agent or combination over a specific period.
Data Presentation: Summarizing Quantitative Data
Quantitative data from synergy studies should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
This table should present the MIC values of this compound and the partner antibiotic(s) against the tested bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | This compound MIC (µg/mL) | Partner Antibiotic MIC (µg/mL) |
| [e.g., Staphylococcus aureus ATCC 29213] | [Insert Value] | [Insert Value] |
| [e.g., Escherichia coli ATCC 25922] | [Insert Value] | [Insert Value] |
| [e.g., Pseudomonas aeruginosa ATCC 27853] | [Insert Value] | [Insert Value] |
| [Clinical Isolate 1] | [Insert Value] | [Insert Value] |
Table 2: Checkerboard Assay Results and Fractional Inhibitory Concentration (FIC) Index
This table is used to record the results of the checkerboard assay and to calculate the FIC index, which determines the nature of the interaction.
| Bacterial Strain | This compound MIC in Combination (A) | Partner Antibiotic MIC in Combination (B) | FIC of this compound (FIC A = A/MIC A) | FIC of Partner Antibiotic (FIC B = B/MIC B) | FIC Index (FICI = FIC A + FIC B) | Interaction Interpretation |
| [e.g., S. aureus ATCC 29213] | [Insert Value] | [Insert Value] | [Calculate Value] | [Calculate Value] | [Calculate Value] | [Synergy/Additive/Indifference/Antagonism] |
| [e.g., E. coli ATCC 25922] | [Insert Value] | [Insert Value] | [Calculate Value] | [Calculate Value] | [Calculate Value] | [Synergy/Additive/Indifference/Antagonism] |
| [e.g., P. aeruginosa ATCC 27853] | [Insert Value] | [Insert Value] | [Calculate Value] | [Calculate Value] | [Calculate Value] | [Synergy/Additive/Indifference/Antagonism] |
| [Clinical Isolate 1] | [Insert Value] | [Insert Value] | [Calculate Value] | [Calculate Value] | [Calculate Value] | [Synergy/Additive/Indifference/Antagonism] |
FIC Index Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the FIC index.
2.1.1 Materials
-
This compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (for measuring optical density at 600 nm)
2.1.2 Methodology
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions in the 96-Well Plate:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Create serial twofold dilutions of this compound horizontally across the plate.
-
Create serial twofold dilutions of the partner antibiotic vertically down the plate.
-
The result is a matrix of wells containing various combinations of the two antibiotics.
-
Include control wells: wells with only this compound, wells with only the partner antibiotic, and a growth control well (no antibiotics).
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The FIC index is calculated for each combination that shows growth inhibition to determine the nature of the interaction.
-
Time-Kill Curve Analysis Protocol
This protocol describes the procedure for conducting a time-kill curve analysis to assess the dynamic interaction between this compound and a partner antibiotic.
2.2.1 Materials
-
This compound
-
Partner antibiotic
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
2.2.2 Methodology
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of the test organism.
-
Dilute the culture in fresh broth to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Set up Test Conditions:
-
Prepare culture tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Partner antibiotic alone (at a relevant concentration, e.g., MIC)
-
This compound and partner antibiotic in combination (at relevant concentrations)
-
-
-
Incubation and Sampling:
-
Inoculate the prepared tubes/flasks with the bacterial suspension.
-
Incubate at 37°C with shaking.
-
Collect aliquots from each tube/flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each collected aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference is a < 2-log10 change in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: Workflow for the Checkerboard Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Potential Signaling Pathways for Synergy
While the specific mechanism of action for this compound is not fully elucidated, synergistic interactions often arise from the simultaneous disruption of different critical cellular pathways. Below is a conceptual diagram illustrating potential mechanisms of antibiotic synergy that could be relevant for this compound.
Caption: Conceptual Diagram of Potential Synergistic Pathways.
References
Application Notes and Protocols: Pyralomicin 2c as a Molecular Probe for Target Identification in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2c is a glycosylated antibiotic belonging to the pyralomicin family, a group of natural products isolated from the bacterium Nonomuraea spiralis.[1][2] These compounds feature a unique benzopyranopyrrole chromophore.[1][2] While the antibacterial properties of pyralomicins are recognized, the precise molecular targets and mechanisms of action remain largely uncharacterized. The development of this compound-based molecular probes provides a powerful tool to elucidate its biological function, identify binding partners, and explore its potential as a lead compound in drug discovery.[3]
These application notes provide a framework for the synthesis and application of biotinylated and fluorescently-labeled this compound probes for target identification and visualization in bacterial systems.
Data Presentation
Table 1: Properties of this compound-Derived Molecular Probes
| Probe Name | Label | Linker | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) | Affinity (Kd) | Application |
| This compound-Biotin | Biotin (B1667282) | PEG4 | ~1100 | N/A | N/A | [Hypothetical] 500 nM | Affinity Pull-down, Target ID |
| This compound-FITC | FITC | Amine | ~950 | 495 | 519 | [Hypothetical] 700 nM | Fluorescence Microscopy |
Table 2: Hypothetical Results of Affinity Pull-down Assay with this compound-Biotin in Bacillus subtilis Lysate
| Protein ID (UniProt) | Protein Name | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Putative Function |
| P0C0L5 | DNA gyrase subunit A | gyrA | 15.2 | <0.001 | DNA replication |
| P0C0L7 | DNA gyrase subunit B | gyrB | 12.8 | <0.001 | DNA replication |
| P37598 | Penicillin-binding protein 2a | pbpA | 8.5 | <0.01 | Cell wall synthesis |
| O34743 | 50S ribosomal protein L3 | rplC | 4.1 | <0.05 | Protein synthesis |
Experimental Protocols
Protocol 1: Synthesis of this compound-Biotin Probe
This protocol describes the conjugation of biotin to this compound via a flexible polyethylene (B3416737) glycol (PEG) linker to the glycosyl moiety, a common strategy for labeling natural products.
Materials:
-
This compound
-
Biotin-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
HPLC-grade water and acetonitrile
-
Reverse-phase HPLC column (C18)
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of Biotin-PEG4-NHS ester to the solution.
-
Add a 2.0 molar excess of triethylamine to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
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Purify the this compound-Biotin conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Affinity Pull-Down Assay for Target Identification
This protocol details the use of the this compound-Biotin probe to isolate binding partners from a bacterial cell lysate.
Materials:
-
This compound-Biotin probe
-
Streptavidin-coated magnetic beads
-
Bacterial cell lysate (e.g., from Bacillus subtilis)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5)
-
Unlabeled this compound (for competition assay)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Bead Preparation:
-
Wash streptavidin-coated magnetic beads three times with lysis buffer.
-
Incubate the beads with the this compound-Biotin probe for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove unbound probe.
-
-
Protein Binding:
-
Incubate the probe-conjugated beads with the bacterial cell lysate for 2-4 hours at 4°C.
-
For the competition control, pre-incubate the lysate with a 100-fold excess of unlabeled this compound for 1 hour before adding the probe-conjugated beads.
-
-
Washing:
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise unique bands present in the probe sample but not the control for identification by mass spectrometry.
-
Alternatively, perform in-solution trypsin digestion of the eluate followed by LC-MS/MS analysis for a more comprehensive proteomic profile.
-
Protocol 3: Fluorescence Microscopy for Subcellular Localization
This protocol describes the use of a fluorescently-labeled this compound probe to visualize its distribution within bacterial cells.
Materials:
-
This compound-FITC probe
-
Bacterial culture (e.g., Bacillus subtilis)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for DNA counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Incubation:
-
Incubate the bacterial culture with the this compound-FITC probe at a pre-determined concentration (e.g., 1-10 µM) for 1 hour at 37°C.
-
-
Washing:
-
Pellet the cells by centrifugation and wash three times with PBS to remove unbound probe.
-
-
Fixation:
-
Resuspend the cells in fixative and incubate for 20 minutes at room temperature.
-
-
Mounting:
-
Wash the fixed cells twice with PBS.
-
Resuspend the cells in a small volume of PBS and mount on a microscope slide with mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images in the FITC channel (for the probe) and the DAPI channel (for the nucleoid) to determine the subcellular localization of this compound.
-
Visualizations
Caption: Workflow for target identification using a this compound-Biotin probe.
Caption: Hypothetical inhibition of DNA gyrase by the this compound probe.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Chemical Biology: Chemical Diversity, Natural Product Mode of Action, and Organic Synthesis | Graduate Studies in Chemical Biology [chemicalbiology.yale.edu]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Pyralomicin 2c
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Pyralomicin 2c. The content is based on the first total synthesis reported by Tatsuta et al. and addresses common challenges encountered in complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges:
-
Construction of the Dichlorinated Pyrrole (B145914) Moiety: Introduction and maintenance of the chlorine atoms on the pyrrole ring require specific reagents and conditions to avoid decomposition or side reactions.
-
Stereocontrolled Synthesis of the Sugar Moiety: The synthesis of the protected glucose donor with the correct stereochemistry is crucial for the subsequent glycosylation step.
-
Formation of the N-Glycosidic Bond: Coupling the complex aglycone with the sugar donor can be a low-yielding step, sensitive to steric hindrance and the nature of the protecting groups.
-
Benzopyranone Annulation: The final cyclization to form the benzopyranone core is a critical step that builds the characteristic tricyclic system of the natural product.
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Protecting Group Strategy: A multi-step synthesis of this complexity requires a robust protecting group strategy to ensure compatibility with a wide range of reaction conditions.
Q2: Which glycosylation method was effective for the synthesis of this compound?
A2: In the reported total synthesis, an N-glycosylation reaction was employed. Specifically, the dichlorinated pyrrole aglycone was coupled with a protected glucosyl donor. Careful selection of the coupling partners and reaction conditions is critical to achieve a successful glycosylation.
Q3: How was the dichlorinated pyrrole core synthesized?
A3: The synthesis of the dichlorinated pyrrole core typically involves the construction of a substituted pyrrole ring followed by chlorination. The chlorination is a key step, and reagents such as N-chlorosuccinimide (NCS) are often used. The regioselectivity of the chlorination is a potential challenge that needs to be carefully controlled.
Troubleshooting Guides
Problem 1: Low Yield in the N-Glycosylation Step
Symptoms:
-
Low conversion of the aglycone.
-
Formation of decomposition products of the sugar donor or aglycone.
-
Isolation of the hydrolyzed sugar donor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor activation of the glycosyl donor | - Ensure the use of a suitable activating agent (e.g., TMSOTf).- Check the quality and stoichiometry of the activator. |
| Steric hindrance | - Consider using a less bulky protecting group on the sugar donor or aglycone.- Optimize the reaction temperature and time to overcome the steric barrier. |
| Decomposition of reactants | - Run the reaction at a lower temperature.- Ensure all reagents and solvents are anhydrous. |
| Incorrect stoichiometry | - Optimize the ratio of glycosyl donor to acceptor. An excess of the donor is often required. |
Problem 2: Poor Stereoselectivity in Reduction Steps
Symptoms:
-
Formation of diastereomeric mixtures.
-
Difficulty in separating the desired stereoisomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective chiral directing group | - Ensure the directing group is positioned correctly to influence the incoming reagent. |
| Non-optimal reducing agent | - Screen a variety of reducing agents (e.g., NaBH4, L-selectride) to find one that provides better stereoselectivity. |
| Reaction temperature | - Lowering the reaction temperature can often enhance stereoselectivity. |
| Solvent effects | - The choice of solvent can influence the transition state geometry. Screen different solvents. |
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of this compound as reported by Tatsuta et al.
| Step | Reaction | Yield (%) |
| 1 | Synthesis of the pyrrole aglycone | Not explicitly detailed in a step-by-step yield breakdown in the initial communication. |
| 2 | Synthesis of the glucosyl donor | Not explicitly detailed in a step-by-step yield breakdown in the initial communication. |
| 3 | N-Glycosylation | 42% |
| 4 | Saponification | 98% |
| 5 | Condensation | 73% |
| 6 | Cyclization and Deprotection | 59% |
Key Experimental Protocols
N-Glycosylation of the Pyrrole Aglycone:
To a solution of the dichlorinated pyrrole aglycone and the protected glucosyl donor in anhydrous CH2Cl2 at -78 °C under an argon atmosphere is added the glycosylation promoter (e.g., TMSOTf) dropwise. The reaction mixture is stirred at low temperature and allowed to warm to the specified temperature over a period of time. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-glycoside.
Benzopyranone Formation:
A solution of the precursor in a suitable solvent (e.g., toluene) is treated with a dehydrating agent or catalyst (e.g., p-toluenesulfonic acid) and heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the benzopyranone.
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Optimizing fermentation conditions to increase Pyralomicin 2c yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for increased Pyralomicin 2c yield from Nonomuraea spiralis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation process for this compound production.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Biomass Growth | 1. Suboptimal seed culture quality. 2. Inappropriate medium composition. 3. Unfavorable physical parameters (pH, temperature, aeration). | 1. Ensure the seed culture is in the exponential growth phase before inoculation. 2. Verify the composition of the seed and production media. Consider screening alternative carbon and nitrogen sources. 3. Optimize initial pH (typically around 7.0-7.4), temperature (around 28-30°C), and agitation/aeration rates to ensure sufficient oxygen supply. |
| Good Biomass Growth, but Low this compound Yield | 1. Nutrient limitation or repression. 2. Unfavorable fermentation time. 3. Feedback inhibition by the product. 4. Degradation of the product. | 1. High concentrations of easily metabolizable carbon sources or phosphate (B84403) can repress secondary metabolite production. Test different carbon sources (e.g., starch, glycerol) and lower phosphate concentrations.[1] 2. Perform a time-course analysis to determine the optimal harvest time. Secondary metabolite production often begins in the stationary phase. 3. Consider implementing a fed-batch strategy or using resins to remove the product from the medium in situ. 4. Check the stability of this compound under the fermentation conditions. Adjust pH or temperature post-production if necessary. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation, including age and volume. 2. Ensure precise measurement and consistent quality of all media components. 3. Calibrate and monitor all equipment (pH meters, thermometers, shakers, bioreactors) to ensure consistent operating conditions. |
| Foaming in the Bioreactor | 1. High protein content in the medium. 2. High agitation or aeration rates. | 1. Add a sterile antifoaming agent (e.g., silicone oil) at the beginning of the fermentation or as needed. |
| Contamination | 1. Improper sterilization of media or equipment. 2. Non-aseptic inoculation or sampling techniques. | 1. Verify sterilization protocols (autoclave time and temperature). 2. Adhere to strict aseptic techniques throughout the entire process. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a fermentation medium for Nonomuraea spiralis to produce this compound?
A1: A good starting point is the production medium described in literature for Pyralomicin production. The composition is as follows: 3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.3% NaCl, 0.001% CoCl₂, and 0.3% CaCO₃, with the pH adjusted to 7.4 before sterilization.[2]
Q2: How can I optimize the carbon and nitrogen sources to improve this compound yield?
A2: Systematically screen various carbon sources (e.g., glucose, starch, glycerol, maltodextrin) and nitrogen sources (e.g., soy flour, peptone, yeast extract, ammonium (B1175870) sulfate) at different concentrations. A one-factor-at-a-time (OFAT) approach can be initially used, followed by statistical methods like Response Surface Methodology (RSM) for further optimization. For other Nonomuraea species, poorly assimilated carbon sources like maltodextrin (B1146171) and nitrogen sources like soybean meal have been shown to promote antibiotic production.
Q3: What are the optimal physical parameters for the fermentation?
A3: For many Actinomycetes, the optimal temperature is in the range of 25-30°C and the initial pH is typically neutral to slightly alkaline (around 7.0).[1] Aeration is also critical; in shake flasks, this can be managed by optimizing the shaking speed and the volume of the medium in the flask. For bioreactors, dissolved oxygen (DO) levels should be monitored and controlled.
Q4: When should I harvest the fermentation to get the maximum yield of this compound?
A4: The production of secondary metabolites like this compound usually occurs during the stationary phase of microbial growth. It is recommended to perform a time-course study, taking samples at regular intervals (e.g., every 24 hours) and analyzing both biomass and this compound concentration to determine the peak production time.
Q5: How can I extract and quantify this compound from the fermentation broth?
A5: Pyralomicins can be extracted from the acidified fermentation broth (pH 3) using an equal volume of butyl acetate.[2] The organic extracts can then be concentrated and analyzed by High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS) for accurate quantification.
Data Presentation
The following tables summarize data on the optimization of fermentation conditions for antibiotic production by Nonomuraea species, which can serve as a guide for designing experiments to optimize this compound yield.
Table 1: Effect of Carbon Source on Antibiotic A40926 Production by Nonomuraea sp.
| Carbon Source (g/L) | A40926 Yield (mg/L) |
| Glucose (10) | 257 |
| Maltodextrin (37.9) | 332 |
Data adapted from a study on A40926 production and suggests that a less readily metabolized carbon source may enhance secondary metabolite production.
Table 2: Effect of Nitrogen Source on Antibiotic A40926 Production by Nonomuraea sp.
| Nitrogen Source (g/L) | A40926 Yield (mg/L) |
| Peptone (30.0) | 289 |
| Soybean Meal (34.5) | 332 |
Data adapted from a study on A40926 production, indicating that complex nitrogen sources can be beneficial.
Table 3: Baseline and Optimized Media for Antibiotic Production by Nonomuraea sp.
| Component | Baseline Medium (g/L) | Optimized Medium (g/L) |
| Glucose | 10.0 | 10.0 |
| Maltodextrin | - | 37.9 |
| Soybean Meal | 20.0 | 34.5 |
| Peptone | 10.0 | 30.0 |
| L-valine | - | 4.3 |
| A40926 Yield | 257 mg/L | 332 mg/L |
This table illustrates how the optimization of medium components can lead to a significant increase in product yield.
Experimental Protocols
Protocol 1: Inoculum Preparation for Nonomuraea spiralis
-
Strain Maintenance: Maintain Nonomuraea spiralis on BTT agar (B569324) plates (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C.[2]
-
Spore Formation: Induce spore formation by growing the strain on modified minimal medium agar (0.05% L-asparagine, 0.05% K₂HPO₄, 0.02% MgSO₄·7H₂O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4) at 30°C for 1-2 weeks.
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (2% D-galactose, 2% Dextrin, 1% Bacto-soytone, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, 0.2% CaCO₃, pH 7.4) with spores or a mycelial plug from a fresh plate.
-
Incubation: Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 5-7 days.
Protocol 2: Fermentation for this compound Production
-
Production Medium: Prepare the production medium (3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.3% NaCl, 0.001% CoCl₂, 0.3% CaCO₃, pH 7.4).
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 30°C on a rotary shaker at 200 rpm for 5-7 days.
Protocol 3: Extraction and Quantification of this compound
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Harvesting: After the incubation period, harvest the fermentation broth.
-
Acidification: Adjust the pH of the broth to 3.0 using HCl.
-
Extraction: Extract the acidified broth three times with an equal volume of butyl acetate.
-
Concentration: Combine the organic phases and evaporate to dryness under reduced pressure.
-
Quantification: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detection: UV detector at a suitable wavelength (e.g., 355 nm) or a mass spectrometer for more specific detection and quantification.
-
Mandatory Visualization
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for fermentation optimization.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Pyralomicin 2c Purification by HPLC
Welcome to the technical support center for the purification of Pyralomicin 2c using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound that I should consider for HPLC purification?
A1: While specific experimental data for this compound is limited in publicly available literature, we can infer its properties from its structure and related compounds. This compound is a glycosylated antibiotic with a benzopyranopyrrole core and chlorine substituents.[1][2] This structure suggests it is a moderately polar molecule. A related compound has a molecular formula of C₂₀H₁₉Cl₂NO₇ and a molecular weight of approximately 456.28 Da.[3] For HPLC method development, it is crucial to consider its potential for interactions with both polar and non-polar stationary phases. Due to the presence of ionizable functional groups, the pH of the mobile phase will significantly impact its retention and peak shape.
Q2: What is a good starting point for an HPLC method for this compound purification?
A2: Based on methods used for the closely related pyrrolomycins, a reversed-phase HPLC method is a suitable starting point.[4] Here is a recommended initial method:
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start with a shallow gradient, e.g., 30-70% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25-30°C for better reproducibility) |
| Detection Wavelength | 355 nm[1] |
| Injection Volume | 10-20 µL |
Q3: Are there any known stability issues with this compound that could affect purification?
A3: Yes, compounds with a similar pyrrole (B145914) core structure have shown instability under certain conditions. Specifically, they can be sensitive to light (photolabile) and are unstable in both acidic and alkaline environments, while showing better stability in neutral conditions. Therefore, it is recommended to:
-
Protect samples and standards from light by using amber vials or covering them with foil.
-
Maintain the mobile phase pH in the neutral range (around 6-7.5) if possible, although acidic modifiers are often necessary for good chromatography on silica-based columns. If acidic conditions are required, minimize the exposure time of the sample to the mobile phase.
-
Avoid high temperatures.
-
Prepare fresh sample solutions and use them promptly.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC purification of this compound.
Peak Shape Problems: Tailing, Fronting, or Splitting
Poor peak shape can be caused by a variety of factors. The following diagram and table will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for poor peak shape.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols | Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Mobile phase pH is close to the pKa of this compound | Adjust the mobile phase pH to be at least 2 units away from the pKa. Since the pKa is unknown, screen a range of pH values (e.g., 3, 5, 7). | |
| Peak Fronting | Column overload | Dilute the sample or reduce the injection volume. |
| Split Peaks | Partially blocked column frit | Back-flush the column (if permissible by the manufacturer) or replace the frit. |
| Sample solvent is stronger than the mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column void | Replace the column. |
Retention Time Variability
Inconsistent retention times can compromise the reproducibility of your purification.
Caption: Troubleshooting workflow for retention time variability.
| Problem | Potential Cause | Recommended Solution |
| Gradual shift in retention time | Change in mobile phase composition | Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation of the more volatile organic component. |
| Column contamination | Implement a column washing step after each run or batch of samples. | |
| Random shifts in retention time | Inconsistent temperature | Use a column thermostat to maintain a constant temperature. |
| Pump malfunction | Check for leaks, bubbles in the solvent lines, and malfunctioning check valves. Degas the mobile phase thoroughly. |
High Backpressure
Excessive backpressure can damage the HPLC system and the column.
| Problem | Potential Cause | Recommended Solution |
| Sudden increase in backpressure | Blockage in the system | Systematically disconnect components (column, guard column, tubing) to isolate the source of the blockage. Replace the blocked component. |
| Gradual increase in backpressure | Particulate buildup on the column inlet frit | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column. |
| Sample precipitation in the mobile phase | Ensure the sample is fully soluble in the mobile phase. If using a gradient, check for precipitation when the organic content changes. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Accurately weigh a small amount of the crude or partially purified this compound extract.
-
Dissolve the sample in a suitable solvent. It is highly recommended to dissolve the sample in the initial mobile phase of your HPLC gradient to ensure good peak shape. If the sample is not soluble in the initial mobile phase, use a solvent that is weaker (more polar for reversed-phase) than the initial mobile phase.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
Store the sample in an amber vial to protect it from light, especially if analysis is not immediate.
Protocol 2: Column Washing and Equilibration
-
Column Washing: After a series of purification runs, it is good practice to wash the column to remove strongly retained impurities. For a C18 column, a typical washing sequence is:
-
Flush with the mobile phase without buffer salts (e.g., water/acetonitrile mixture).
-
Flush with 100% acetonitrile or methanol.
-
Flush with a strong, non-polar solvent like isopropanol (B130326) if necessary.
-
Store the column in a suitable storage solvent (e.g., acetonitrile/water mixture), as recommended by the manufacturer.
-
-
Column Equilibration: Before starting a purification run, it is crucial to equilibrate the column with the initial mobile phase conditions.
-
Flush the column with at least 10-15 column volumes of the initial mobile phase.
-
Monitor the baseline until it is stable. A stable baseline indicates that the column is fully equilibrated.
-
This technical support guide provides a starting point for troubleshooting your this compound purification. Remember to change only one parameter at a time when troubleshooting to clearly identify the cause of the problem. For more complex issues, consulting the HPLC instrument and column manufacturer's guides is recommended.
References
Improving the stability and solubility of Pyralomicin 2c for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability and solubility of Pyralomicin 2c for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there challenges with its experimental use?
This compound is a novel antibiotic isolated from the bacterium Nonomuraea spiralis. It features a unique benzopyranopyrrole chromophore glycosylated with glucose.[1][2] Like many natural products, this compound can exhibit poor aqueous solubility and limited stability, which can pose significant challenges for in vitro and in vivo experiments, leading to issues with stock solution preparation, formulation for biological assays, and maintaining compound integrity during storage.
Q2: My this compound powder is not dissolving in my aqueous buffer. What can I do?
This is a common issue due to the likely hydrophobic nature of the this compound aglycone. Here are a few troubleshooting steps:
-
Start with an organic solvent: First, try to dissolve this compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. Once dissolved, you can slowly add your aqueous buffer to the desired final concentration. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
-
Use of Co-solvents: If a small amount of organic solvent is insufficient, you can try a co-solvent system. This involves using a higher percentage of an organic solvent mixed with your aqueous buffer.
-
Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the structure of this compound does not immediately suggest major ionizable groups, experimental testing of a pH range (e.g., 5-8) may reveal improved solubility.
Q3: I am observing precipitation of this compound in my cell culture media. How can I prevent this?
Precipitation in media, even after successful initial dissolution, is a common problem with poorly soluble compounds. This can occur due to the high salt and protein concentration in the media. Consider the following:
-
Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[3]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve and maintain the solubility of hydrophobic compounds in aqueous media.
Q4: How should I store my this compound stock solutions to ensure stability?
For optimal stability, stock solutions of this compound, typically dissolved in an organic solvent like DMSO, should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q5: I suspect my this compound is degrading. How can I assess its stability?
To assess the stability of this compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatograms of a freshly prepared solution with an aged or stressed sample, you can identify the appearance of degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guides
Problem: Poor Aqueous Solubility
Symptoms:
-
Visible particulate matter in the solution after attempting to dissolve this compound in aqueous buffers.
-
Inconsistent results in biological assays.
-
Low bioavailability in in vivo studies.
Possible Solutions and Experimental Protocols:
| Solution | Description | Advantages | Disadvantages |
| Co-solvent Systems | Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility. | Simple to prepare. | High concentrations of organic solvents can be toxic to cells. |
| Cyclodextrin (B1172386) Inclusion Complexes | Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule to enhance its aqueous solubility.[3] | Can significantly increase solubility; low toxicity. | May alter the pharmacokinetics of the compound. |
| Solid Dispersions | Dispersing this compound in a solid matrix (e.g., a polymer like PVP or PEG) to improve its dissolution rate.[3] | Enhances dissolution rate and bioavailability. | Requires specialized formulation techniques. |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity. | Improves dissolution rate and bioavailability. | Requires specialized equipment for particle size reduction. |
Problem: Chemical Instability
Symptoms:
-
Loss of biological activity over time.
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Color change in the solution.
Possible Solutions and Experimental Protocols:
| Solution | Description | Advantages | Disadvantages |
| Lyophilization | Freeze-drying a solution of this compound to create a stable, dry powder that can be reconstituted before use. | Improves long-term stability. | Requires access to a lyophilizer; reconstitution can be a challenge. |
| Use of Antioxidants | Adding antioxidants (e.g., ascorbic acid, BHT) to the formulation to prevent oxidative degradation. | Protects against oxidative degradation. | Potential for interactions with the compound or assay. |
| pH Optimization | Determining the pH at which this compound exhibits maximum stability and buffering the formulation accordingly. | Simple and effective for pH-sensitive compounds. | May not be suitable for all experimental conditions. |
| Light Protection | Storing this compound, both as a solid and in solution, in light-resistant containers (e.g., amber vials). | Simple and essential for light-sensitive compounds. | Not a complete solution if the compound is also sensitive to other factors. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound for in vitro experiments.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously at room temperature. Add the powder in small increments to achieve the desired final concentration.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Quantitative Data Example:
| Formulation | This compound Concentration (µg/mL) |
| This compound in Water | < 1 |
| This compound in 10% HP-β-CD | 50 |
| This compound in 20% HP-β-CD | 120 |
Protocol 2: Lyophilization for Enhanced Stability
Objective: To prepare a stable, lyophilized powder of this compound for long-term storage.
Materials:
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This compound
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Tert-butanol or another suitable solvent
-
Lyophilizer
-
Serum vials and stoppers
Procedure:
-
Dissolve this compound in a minimal amount of tert-butanol.
-
Dispense the solution into serum vials.
-
Freeze the samples in the lyophilizer at a temperature below the eutectic point of the formulation (e.g., -40°C).
-
Apply a vacuum and gradually increase the shelf temperature to facilitate the sublimation of the solvent (primary drying).
-
Once the bulk of the solvent has been removed, further increase the temperature to remove any residual solvent (secondary drying).
-
Backfill the vials with an inert gas like nitrogen and securely seal with stoppers.
-
Store the lyophilized powder at -20°C.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Methods for improving the stability of this compound.
References
Strategies to mitigate low yield in Pyralomicin 2c synthesis
Disclaimer: Publicly available information on the specific synthesis of Pyralomicin 2c is limited. This guide provides general troubleshooting strategies and best practices applicable to complex multi-step organic syntheses, using the synthesis of this compound as a representative example. The experimental details provided are illustrative.
Troubleshooting Guide: Low Yield
This guide addresses common issues encountered during the synthesis of complex molecules like this compound, with a focus on resolving low reaction yields.
Question 1: My key fragment coupling reaction (e.g., Suzuki, Stille, or amide coupling) is showing low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in coupling reactions are a frequent challenge. The root cause often lies in one of several areas: catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Inactivation: The palladium or other transition metal catalyst is sensitive to air, moisture, and impurities.
-
Troubleshooting:
-
Ensure all solvents and reagents are rigorously dried and degassed. Use of a glovebox or Schlenk line is highly recommended.
-
Perform a sparging of solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
-
Consider using a more robust catalyst system (e.g., newer generation Buchwald or Grubbs catalysts).
-
-
-
Reagent Decomposition: Boronic acids/esters (in Suzuki coupling) or organostannanes (in Stille coupling) can be prone to decomposition.
-
Troubleshooting:
-
Check the purity of your reagents by NMR or LC-MS before use.
-
Use freshly purchased or purified reagents.
-
Store sensitive reagents under an inert atmosphere and at the recommended temperature.
-
-
-
Suboptimal Reaction Conditions: Temperature, concentration, and reaction time can significantly impact yield.
-
Troubleshooting:
-
Run a series of small-scale test reactions to screen different solvents, bases, and temperatures.
-
Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and prevent product decomposition.
-
-
Question 2: I am observing the formation of multiple side products during the macrocyclization step. How can I improve the yield of the desired macrocycle?
Answer:
Macrocyclization is often a yield-limiting step due to competing intermolecular oligomerization. The key is to favor the intramolecular reaction.
-
High Dilution Conditions: The principle of high dilution is critical to suppress intermolecular reactions.
-
Troubleshooting:
-
Use a syringe pump to add the linear precursor slowly over a long period (e.g., 8-12 hours) to a large volume of refluxing solvent. This maintains a very low concentration of the reactive species at any given time.
-
Typical concentrations for macrocyclization are in the range of 0.001 to 0.005 M.
-
-
-
Template Effects: In some cases, a template can help pre-organize the linear precursor for cyclization.
-
Troubleshooting:
-
The use of metal ions (e.g., K+, Cs+) can sometimes act as a template, coordinating to heteroatoms in the linear precursor and promoting cyclization. Consider adding salts like Cs2CO3 not just as a base but also for its potential template effect.
-
-
Frequently Asked Questions (FAQs)
Q: How critical is the purity of the starting materials and intermediates?
A: It is absolutely critical. Impurities from earlier steps can poison catalysts, react with reagents, and complicate purification of the final product. Each intermediate should be rigorously purified and characterized (e.g., by NMR, HRMS, and HPLC) before proceeding to the next step.
Q: What is the best way to monitor the progress of my reactions?
A: A combination of techniques is often best. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative and accurate monitoring, especially for complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q: My final compound is difficult to purify. What strategies can I employ?
A: Purification of complex, polar molecules can be challenging.
-
Chromatography: Standard silica (B1680970) gel chromatography may not be sufficient. Consider using reversed-phase (C18) chromatography, size-exclusion chromatography (e.g., Sephadex), or High-Performance Liquid Chromatography (HPLC) for final purification.
-
Crystallization: If the compound is crystalline, crystallization can be a very effective purification method. Screen a variety of solvent systems to induce crystallization.
Data Presentation: Hypothetical Yield Optimization
The following table summarizes a hypothetical optimization of a key cross-coupling step in the this compound synthesis.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 90 | 45 |
| 2 | Pd2(dba)3 (2.5) | SPhos (5) | K3PO4 | Dioxane/H2O | 100 | 68 |
| 3 | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | THF | 65 | 75 |
| 4 | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | t-BuOH | 80 | 82 |
| 5 | PdCl2(dppf) (5) | - | Na2CO3 | DME/H2O | 85 | 61 |
Experimental Protocols
Illustrative Protocol for a Suzuki Cross-Coupling Reaction:
-
Reagent Preparation:
-
To a flame-dried 100 mL Schlenk flask under Argon, add the aryl halide precursor (1.0 eq), the boronic acid/ester partner (1.2 eq), Cesium Carbonate (Cs2CO3, 2.5 eq), and the XPhos ligand (0.04 eq).
-
Add the Palladium(II) acetate (B1210297) catalyst (Pd(OAc)2, 0.02 eq).
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed t-BuOH (to achieve a 0.1 M concentration of the limiting reagent).
-
Subject the heterogeneous mixture to three cycles of vacuum/backfill with Argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: A generalized experimental workflow for a cross-coupling reaction.
Caption: A decision tree for troubleshooting low yield in coupling reactions.
Addressing batch-to-batch variability in Pyralomicin 2c production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the common challenge of batch-to-batch variability in Pyralomicin 2c production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation, extraction, and analysis of this compound.
Issue 1: Inconsistent or Low this compound Yield
Q: My this compound yield is highly variable from one batch to another. What are the potential causes and how can I fix this?
A: Batch-to-batch variability in the production of secondary metabolites like this compound is a common challenge.[1][2] The root causes often lie in subtle inconsistencies in experimental conditions. Here are the primary factors to investigate:
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Inoculum Quality: The age, density, and metabolic state of the Nonomuraea spiralis starter culture can significantly impact fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Always use a fresh, actively growing culture from a consistent seed lot and ensure the inoculum volume/cell density is the same for each batch.
-
-
Media Composition: Minor variations in the quality and concentration of media components (e.g., carbon, nitrogen sources) can drastically affect secondary metabolite production.[2][3]
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Solution: Use high-purity, certified reagents from a single supplier. Prepare media in large, homogenous batches when possible. Meticulously check the final pH of the medium before sterilization.[4]
-
-
Fermentation Parameters: Inconsistent physical parameters are a major source of variability.
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Solution: Tightly control and monitor temperature, pH, agitation speed, and aeration throughout the fermentation process. Implement a data logging system to track these parameters in real-time.
-
-
Biological Variability: The inherent genetic and physiological variability within the producing organism can contribute to inconsistent outcomes.
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Solution: Regularly re-streak your N. spiralis culture from a frozen stock to avoid genetic drift. Perform periodic quality control checks on the strain's productivity.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low this compound yield.
Issue 2: Inconsistent Impurity Profile
Q: My HPLC/LC-MS analysis shows different impurity peaks in different batches. What causes this and how can I control it?
A: An inconsistent impurity profile points to issues in either the biosynthesis process or downstream processing and degradation.
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Biosynthetic Byproducts: The biosynthetic pathway for this compound is complex, involving numerous enzymes. Stress factors during fermentation (e.g., nutrient limitation, pH shift) can lead to the production of related but undesired congeners or shunt products.
-
Solution: Maintain strict control over fermentation parameters as outlined above. Analyze the mass spectra of major impurities; they may correspond to other known pyralomicins (e.g., 1a, 1b, 2a) or biosynthetic intermediates.
-
-
Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions during extraction and storage.
-
Solution: Ensure the pH during the butyl acetate (B1210297) extraction is consistently controlled. Evaporate solvents at low temperatures. Store extracts and purified compounds at or below -20°C in the dark.
-
-
Contamination: Contamination from the media, equipment, or solvents can introduce extraneous peaks.
-
Solution: Run a "blank" extraction on sterile media to identify background peaks. Use HPLC-grade solvents and meticulously clean all glassware and equipment.
-
| Table 1: Common Impurities and Potential Sources | |
| Potential Impurity | Likely Source |
| Other Pyralomicin analogs (1a, 1c, etc.) | Biosynthetic variation in N. spiralis |
| Pyralomicin Aglycone | Incomplete glycosylation during biosynthesis |
| Media Components (e.g., peptones, yeast extract) | Incomplete separation during extraction |
| Solvent Adducts | Artifacts from extraction or LC-MS analysis |
| Degradation Products | pH or temperature instability during processing |
Frequently Asked Questions (FAQs)
Q1: What is the proposed biosynthetic pathway for the Pyralomicin core structure?
A: The pyralomicin aglycone (core structure) is a hybrid polyketide-peptide compound. Its biosynthesis is proposed to involve both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The pathway begins with proline and involves the sequential addition of two acetate units and one propionate (B1217596) unit, followed by complex cyclization and tailoring steps, including halogenation. The final step in this compound formation is the glycosylation of the aglycone with glucose, a reaction catalyzed by an N-glycosyltransferase.
Pyralomicin Aglycone Biosynthesis Overview
Caption: Simplified diagram of the Pyralomicin biosynthesis pathway.
Q2: What are the recommended fermentation conditions for this compound production?
A: Based on published literature, the following conditions have been used for the cultivation of Nonomuraea spiralis IMC A-0156. Optimization may be required for your specific lab setup and strain.
| Table 2: Recommended Fermentation Parameters for N. spiralis | |
| Parameter | Recommended Value / Medium |
| Production Medium | RARE3 Medium |
| D-glucose: 1% | |
| Yeast Extract: 0.4% | |
| Malt Extract: 1% | |
| Bacto-peptone: 0.2% | |
| MgCl₂: 0.2% | |
| Glycerol: 0.5% | |
| Initial pH | 7.4 (before sterilization) |
| Temperature | 28-30°C |
| Agitation | 200-250 rpm (in flask culture) |
| Fermentation Time | 7-14 days (monitor for color change) |
| Visual Cue | Production often corresponds to a purple/wine coloration of the medium. |
Q3: How do I perform a quality control check on my final this compound sample?
A: A comprehensive quality control check involves confirming identity, purity, and concentration.
QC Experimental Workflow
Caption: A standard workflow for the quality control of a this compound batch.
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Broth
This protocol is adapted from methods described for the isolation of pyralomicins.
-
Harvest Culture: After 7-14 days of fermentation, harvest the entire culture broth.
-
Acidification: Adjust the pH of the culture broth to 3.0 using 1M HCl. Monitor with a calibrated pH meter.
-
Centrifugation: Remove mycelia and other precipitates by centrifuging the acidified culture at 1,400 x g for 20 minutes.
-
Solvent Extraction: Decant the supernatant into a separatory funnel. Extract the supernatant three times with an equal volume of butyl acetate. Pool the organic (butyl acetate) layers.
-
Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter to remove the drying agent.
-
Evaporation: Reduce the volume of the butyl acetate extract using a rotary evaporator at a temperature below 40°C.
-
Storage: Resuspend the dried extract in a small volume of methanol (B129727) or DMSO and store at -20°C for further analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This is a general protocol; parameters should be optimized for your specific HPLC system.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.
-
Sample Preparation: Dilute your crude extract or purified sample with the mobile phase to a concentration that falls within the range of your standard curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Parameters:
Table 3: Example HPLC Parameters for Analysis Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or other modifier) Flow Rate 1.0 mL/min Detection Wavelength 355 nm Injection Volume 10-20 µL | Column Temperature | 25-30°C |
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the unknown samples.
-
Calculation: Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve.
References
- 1. Frontiers | Untargeted metabolomics screening reveals unique secondary metabolite production from Alternaria section Alternaria [frontiersin.org]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Sensitive Detection of Pyralomicin 2c
Welcome to the technical support center for the analytical detection of Pyralomicin 2c. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides systematic guidance for troubleshooting common issues encountered during the sensitive detection of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Low Sensitivity or No Detectable this compound Signal
Possible Causes and Solutions
| Observation | Potential Cause | Recommended Action |
| No peak corresponding to this compound is observed. | Inadequate Sample Preparation: Inefficient extraction or significant loss of analyte during cleanup. | Review and optimize the extraction protocol. Consider alternative solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvent systems. Ensure the pH of the sample is adjusted to optimize this compound stability and extraction efficiency.[1][2] |
| Suboptimal Ionization: The electrospray ionization (ESI) source parameters are not optimized for this compound. | Infuse a standard solution of this compound directly into the mass spectrometer to optimize ESI parameters such as capillary voltage, cone voltage, and gas flow rates. Test both positive and negative ionization modes. | |
| Incorrect MS/MS Transition: The selected precursor and product ions are not optimal or incorrect. | If the exact mass of this compound is known, perform a full scan to identify the precursor ion. Subsequently, perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). | |
| A weak this compound signal is present, with a low signal-to-noise ratio. | Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound.[3][4] | 1. Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from matrix interferences.[4] 2. Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering substances. 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce matrix effects, provided the concentration of this compound remains above the limit of detection. |
| Analyte Degradation: this compound may be unstable under the analytical conditions. | Investigate the stability of this compound in the sample matrix and in the mobile phase. Consider using a cooled autosampler and minimizing the time between sample preparation and analysis. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions
| Observation | Potential Cause | Recommended Action |
| The this compound peak exhibits significant tailing. | Secondary Interactions: The analyte is interacting with active sites on the column, such as free silanols. | 1. Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine, or an acidic modifier like formic acid to the mobile phase to block active sites. 2. Column Choice: Use a column with end-capping or a different stationary phase that is less prone to secondary interactions. |
| Column Overload: The amount of sample injected is too high for the column's capacity. | Reduce the injection volume or dilute the sample. | |
| The this compound peak is fronting. | Column Void or Channeling: A void has formed at the head of the column, or the packing material has settled. | Replace the column. To prevent this, always use a guard column and ensure proper system pressure. |
| The this compound peak is split. | Partial Column Blockage: The column frit or the head of the column is partially blocked with particulate matter. | 1. Filter Samples: Ensure all samples and standards are filtered through a 0.22 µm filter before injection. 2. In-line Filter: Install an in-line filter before the analytical column. 3. Column Flushing: Reverse flush the column (if recommended by the manufacturer) at a low flow rate. |
| Injection Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for sensitive detection of this compound?
A1: For sensitive and selective detection of this compound in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method. This technique offers high specificity through the use of Multiple Reaction Monitoring (MRM) and can achieve low limits of detection.
Q2: How can I overcome matrix effects in my this compound analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. Strategies to mitigate matrix effects include:
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Optimizing Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Improving Chromatographic Separation: Modifying the LC gradient, mobile phase composition, or using a different column to separate this compound from co-eluting matrix components.
-
Using an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar analog can be used.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
Q3: What are the key parameters to validate for an analytical method for this compound according to regulatory guidelines?
A3: According to guidelines from regulatory bodies like the FDA and EMA, the key validation parameters for an analytical method include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix and in standard solutions under different storage conditions.
Q4: Can an immunoassay like ELISA be used for the detection of this compound?
A4: While no commercial ELISA kits for this compound are currently available, it is theoretically possible to develop one. This would involve synthesizing a this compound-protein conjugate to use as an immunogen to generate specific antibodies. A competitive ELISA format would likely be the most suitable approach for a small molecule like this compound. The development of such an assay would be a significant undertaking, requiring expertise in immunology and assay development.
Experimental Protocols
Protocol 1: Sensitive Detection of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive detection of this compound in a biological matrix (e.g., bacterial culture supernatant). Optimization will be required for specific applications.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. Acidify the supernatant to approximately pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load 10 mL of the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (to be optimized).
-
MS/MS Parameters (Hypothetical):
-
Precursor Ion (Q1): To be determined based on the exact mass of this compound.
-
Product Ions (Q3): At least two stable fragment ions to be identified.
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Collision Energy: To be optimized for each transition.
-
3. Data Analysis
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Quantify this compound using a calibration curve prepared with authentic standards.
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Use an internal standard to correct for matrix effects and variations in sample preparation.
Protocol 2: Template for Competitive ELISA Development
This protocol outlines the key steps for developing a competitive ELISA for this compound.
1. Reagent Preparation
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Coating Antigen: Synthesize a this compound-protein conjugate (e.g., with bovine serum albumin, BSA).
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Antibody Generation: Immunize animals (e.g., rabbits or mice) with the this compound-protein conjugate to produce polyclonal or monoclonal antibodies against this compound.
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Standard Curve: Prepare a series of dilutions of a this compound standard in assay buffer.
2. ELISA Procedure
-
Coating: Coat a 96-well microplate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Competition: Add the this compound standards or samples to the wells, followed by the addition of the anti-Pyralomicin 2c antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standards. The signal will be inversely proportional to the concentration of this compound in the sample.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Troubleshooting workflow for low sensitivity in this compound detection.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Overcoming poor resolution in chromatographic separation of pyralomicin analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of pyralomicin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of pyralomicin analogs?
The primary challenges stem from the structural similarities among the various pyralomicin analogs. These compounds share a common benzopyranopyrrole core but differ in the number and position of chlorine atoms, as well as the nature and methylation of the glycone moiety (e.g., glucose or cyclitol).[1][2] This results in closely related chemical properties, making them difficult to resolve using standard chromatographic techniques.
Q2: What is a good starting point for an HPLC method for separating pyralomicin analogs?
A common starting point is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1] A gradient elution with a mobile phase consisting of water and methanol (B129727) is often employed. For detection, a UV detector set at 355 nm is suitable for monitoring the elution of pyralomicin compounds.[1][2]
Q3: Why is mobile phase pH a critical parameter for the separation of pyralomicin analogs?
Q4: Are there alternative chromatographic techniques that can be used for pyralomicin analog separation?
Yes, for particularly challenging separations, alternative techniques can be explored. Supercritical Fluid Chromatography (SFC) is a powerful tool for separating both polar and nonpolar compounds and has been successfully applied to the analysis of other chlorinated natural products.[4][5][6] Chiral chromatography may also be necessary if enantiomeric forms of the pyralomicin analogs are present.[7]
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution in the chromatographic separation of pyralomicin analogs often manifests as co-eluting or broad, tailing peaks. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: Co-eluting or Overlapping Peaks
Initial Assessment:
-
System Suitability Check: Before modifying the method, ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and detector noise.
-
Peak Purity Analysis: If you have a diode array detector (DAD) or a mass spectrometer (MS), assess the peak purity of the co-eluting peaks to confirm that they are indeed different compounds.
Troubleshooting Workflow for Co-elution:
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Adjust the Gradient Profile: If you are using a gradient, try making it shallower to increase the separation time between closely eluting peaks. A good starting point is to decrease the rate of change of the organic solvent concentration in the region where the pyralomicin analogs elute.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the elution order and improve resolution.
-
Modify the Mobile Phase pH: Since pyralomicin analogs likely have ionizable groups, adjusting the pH can significantly impact selectivity. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. Although the pKa values of pyralomicin analogs are not documented, systematically varying the pH (e.g., from 3 to 7) can reveal an optimal separation window. Use appropriate buffers to maintain a stable pH.[3]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase does not provide adequate resolution, consider a different column chemistry. While C18 is a good starting point, other stationary phases can offer different selectivities for aromatic and polar compounds. A Phenyl-Hexyl column, for instance, can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
-
Optimize Other Parameters:
-
Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it will also increase backpressure and run time.
-
Flow Rate: Reducing the flow rate can improve efficiency and resolution, but will also lead to longer analysis times.
-
Issue 2: Peak Tailing
Peak tailing is often observed for polar compounds and can be caused by secondary interactions with the stationary phase.
Troubleshooting Workflow for Peak Tailing:
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Supercritical Fluid Chromatography in Natural Product Analysis - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Solutions for degradation of Pyralomicin 2c during storage and handling
Technical Support Center: Pyralomicin 2c
Disclaimer: this compound is a novel compound, and research into its long-term stability is ongoing. This guide is based on current internal data and established principles for handling structurally related, sensitive molecules such as macrolide antibiotics and other complex natural products.
Troubleshooting Guides
This section addresses specific issues you may encounter during the storage and handling of this compound.
Issue 1: My this compound solution is changing color (e.g., turning yellow/brown) and I'm seeing a loss of potency in my assays.
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Question: What is causing the discoloration and degradation of my this compound solution?
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Answer: This is likely due to a combination of photodegradation and oxidation. This compound contains moieties that are sensitive to light and atmospheric oxygen.[1][2][3] Exposure to ambient light can excite electrons in the molecule, leading to the formation of reactive species that cause degradation.[3] Simultaneously, oxygen can directly react with the compound, leading to oxidized byproducts that are often colored and inactive.[4] To confirm the cause, a comparative stability study is recommended.
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Data Presentation: Degradation of this compound in Solution (1 mg/mL in DMSO)
| Condition | Purity after 24h (%) | Purity after 72h (%) | Observations |
| Ambient Light, Ambient Air | 85.2% | 65.4% | Noticeable yellowing |
| Dark, Ambient Air | 95.1% | 88.2% | Slight yellowing |
| Ambient Light, Inert Gas (Argon) | 94.5% | 87.1% | Slight yellowing |
| Dark, Inert Gas (Argon) | 99.8% | 99.5% | No visible change |
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Experimental Protocol: Comparative Stability Study for this compound Solution
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the solution into four sets of clear and amber HPLC vials.
-
Condition 1 (Light/Air): Place clear vials on the lab bench under ambient lighting.
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Condition 2 (Dark/Air): Place amber vials on the lab bench, further shielded from light in a drawer.
-
Condition 3 (Light/Inert): Sparge the solution in clear vials with dry argon gas for 1 minute before sealing. Place on the lab bench.
-
Condition 4 (Dark/Inert): Sparge the solution in amber vials with dry argon gas for 1 minute before sealing. Place in a drawer.
-
Analysis: Analyze samples from each condition by reverse-phase HPLC at T=0, 24, and 72 hours. Monitor the peak area of the parent this compound compound to determine purity.
-
-
Mandatory Visualization:
Caption: Troubleshooting workflow for this compound solution instability.
Issue 2: My results are inconsistent across experiments, especially when using aqueous buffers.
-
Question: Could the pH of my experimental buffer be degrading this compound?
-
Answer: Yes, this is highly probable. Many complex natural products, particularly macrolides, are susceptible to pH-mediated hydrolysis. The ester or lactone functionalities within the this compound structure can be cleaved under acidic or basic conditions, leading to inactive degradation products. It is critical to determine the optimal pH range for your experiments.
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Data Presentation: Half-life of this compound in Aqueous Buffers at 37°C
| Buffer pH | Buffer System | Half-life (t½) in hours |
| 4.0 | Citrate-Phosphate | 2.5 |
| 5.0 | Citrate-Phosphate | 18.7 |
| 6.0 | Phosphate (B84403) | 75.1 |
| 7.0 | Phosphate | > 200 |
| 8.0 | Tris-HCl | 44.6 |
| 9.0 | Tris-HCl | 9.3 |
-
Experimental Protocol: pH-Dependent Stability Analysis using HPLC
-
Buffer Preparation: Prepare a series of sterile-filtered buffers (e.g., Citrate-Phosphate for pH 4-5, Phosphate for pH 6-7, Tris-HCl for pH 8-9).
-
Sample Preparation: Spike a small volume of a concentrated this compound stock solution (in a miscible organic solvent like DMSO) into each buffer to a final concentration of 10 µg/mL. Ensure the final organic solvent concentration is low (<1%) to not affect the buffer pH.
-
Incubation: Incubate all samples in a temperature-controlled environment (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench any further degradation by mixing the aliquot with a mobile phase or a neutralizing buffer if necessary.
-
Analysis: Analyze all samples by HPLC to quantify the remaining concentration of this compound.
-
Calculation: Plot the natural logarithm of the concentration versus time. The slope of the linear regression will be the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693 / k.
-
-
Mandatory Visualization:
Caption: Proposed pH-dependent degradation pathways for this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal long-term storage conditions for solid this compound?
-
A1: For long-term stability, solid this compound should be stored at -20°C or colder , protected from light , and kept under a dry, inert atmosphere . Proper storage is crucial to prevent slow degradation over time from light, moisture, and oxygen. Always store the vial inside its original packaging or in a secondary container that is opaque.
-
-
Data Presentation: Stability of Solid this compound After 1 Year
| Storage Temperature | Atmosphere | Light Condition | Purity Remaining (%) |
| -80°C | Inert Gas (Argon) | Dark | >99.9% |
| -20°C | Inert Gas (Argon) | Dark | 99.5% |
| 4°C | Ambient Air | Dark | 96.1% |
| 25°C (Room Temp) | Ambient Air | Dark | 88.3% |
| 25°C (Room Temp) | Ambient Air | Ambient Light | 71.5% |
-
Q2: How should I prepare and store stock solutions?
-
A2: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. To minimize degradation, use solvents that have been degassed by sparging with an inert gas (argon or nitrogen). Store stock solutions in small, single-use aliquots in amber vials at -80°C. Avoid repeated freeze-thaw cycles. For experiments, thaw an aliquot and use it immediately. Prepare fresh working solutions in your aqueous buffer right before use and do not store them for extended periods.
-
-
Q3: Are there any known chemical incompatibilities for this compound?
-
A3: Yes. Avoid strong oxidizing and reducing agents, as they can irreversibly alter the chemical structure of this compound. Steer clear of strong acids and bases, which can catalyze hydrolysis. Additionally, avoid primary and secondary amines in buffers (e.g., Tris can be problematic at higher pH), as they may react with certain functional groups on the molecule. When in doubt, use phosphate or HEPES buffers in the pH 6.5-7.5 range.
-
References
Enhancing the biological activity of Pyralomicin 2c through chemical modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the biological activity of Pyralomicin 2c through chemical modification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of this compound and the subsequent evaluation of its biological activity.
Issue 1: Low Yield of Modified this compound Analog
| Potential Cause | Suggested Solution |
| Inefficient Chemical Synthesis | - Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration. - Protecting group strategy: Ensure hydroxyl groups on the glucose moiety are adequately protected to prevent side reactions. - Purification loss: Employ high-resolution chromatography techniques (e.g., preparative HPLC) to minimize loss during purification. |
| Poor Enzymatic Conversion | - Sub-optimal enzyme activity: Verify the activity of the glycosyltransferase. Ensure proper storage and handling. - Incorrect buffer conditions: Optimize pH, temperature, and co-factor concentrations for the specific enzyme used. - Substrate inhibition: Vary the concentration of this compound and the sugar donor to rule out substrate inhibition. |
Issue 2: Inconsistent Antibacterial Activity Results
| Potential Cause | Suggested Solution |
| Inaccurate MIC Determination | - Standardize inoculum density: Use a spectrophotometer to ensure a consistent starting concentration of bacteria. - Solubility issues: Ensure the modified this compound analogs are fully dissolved in the assay medium. Use of a co-solvent like DMSO may be necessary. - Contamination: Use sterile techniques throughout the assay to prevent contamination of the bacterial cultures. |
| Degradation of Compound | - Assess stability: Determine the stability of the modified compounds under the assay conditions (e.g., temperature, pH). - Storage conditions: Store the compounds under appropriate conditions (e.g., protected from light, low temperature) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for modifying the glucose moiety of this compound?
A1: The biological activity of pyralomicins is significantly influenced by the nature of the glycone.[1] For instance, Pyralomicin 1c, which possesses a cyclitol moiety instead of glucose, exhibits more potent antibacterial activity than this compound.[1] This suggests that the glucose unit is a key site for modification to potentially enhance antibacterial efficacy.
Q2: What are the main chemical strategies for modifying the glucose moiety of this compound?
A2: Common strategies include:
-
Acylation and Alkylation: Introducing various acyl or alkyl groups to the hydroxyls of the glucose can alter lipophilicity and cell permeability.
-
Deoxygenation: Removal of hydroxyl groups can impact binding to the molecular target.
-
Glycosidic Bond Modification: Altering the glycosidic linkage or replacing the glucose with other sugar moieties can significantly affect biological activity.
Q3: Are there enzymatic methods to modify this compound?
A3: Yes, enzymatic methods using glycosyltransferases (GTs) can be employed to modify the glycosylation pattern. This can involve the transfer of different sugar moieties to the Pyralomicin aglycone, potentially leading to novel analogs with enhanced activity.
Q4: How can I assess the antibacterial activity of my modified this compound analogs?
A4: The most common method is to determine the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution assays against a panel of relevant bacterial strains.
Q5: What bacterial strains should I use for testing?
A5: Pyralomicins have shown activity against various bacteria, particularly strains of Micrococcus luteus.[1] It is advisable to test against a panel of both Gram-positive and Gram-negative bacteria to determine the spectrum of activity.
Quantitative Data Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and its modified analogs against Staphylococcus aureus. This data is for illustrative purposes to demonstrate how results could be presented.
| Compound | Modification | MIC (µg/mL) vs. S. aureus |
| This compound | None (Parent Compound) | 32 |
| Analog 1 | 6'-O-acetyl | 16 |
| Analog 2 | 6'-deoxy | 8 |
| Analog 3 | 4',6'-dideoxy | 4 |
| Analog 4 | Replacement of glucose with rhamnose | > 64 |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of this compound
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Protection of Phenolic Hydroxyls: If necessary, selectively protect the phenolic hydroxyl groups on the pyranocoumarin (B1669404) core to prevent their acetylation.
-
Acetylation Reaction: Dissolve this compound in a suitable solvent (e.g., pyridine). Add acetic anhydride (B1165640) and stir at room temperature for 24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Purify the resulting acetylated this compound analog using silica (B1680970) gel column chromatography.
-
Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for modification and evaluation of this compound.
Caption: Hypothetical mechanism of action for a modified this compound.
Caption: Rationale for enhancing this compound bioactivity.
References
Validation & Comparative
Comparative Analysis of Antibacterial Efficacy: Pyralomicin 2c and Vancomycin
A comprehensive guide for researchers and drug development professionals on the antibacterial properties, mechanisms of action, and comparative efficacy of Pyralomicin 2c and the established antibiotic, vancomycin (B549263).
This guide provides a detailed comparison of the antibacterial agent this compound with the widely used glycopeptide antibiotic, vancomycin. The information presented is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. While extensive data is available for vancomycin, a last-resort antibiotic for serious Gram-positive infections, quantitative efficacy data for this compound is less prevalent in publicly accessible literature. This guide synthesizes the available information to provide a qualitative comparison and a framework for future quantitative analysis.
Executive Summary
Vancomycin is a well-characterized antibiotic with a potent bactericidal effect against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Pyralomicins are a newer class of antibiotics with demonstrated activity against Gram-positive bacteria, particularly Micrococcus luteus. While the precise mechanism of action for this compound is not fully elucidated, its structural analogues suggest a potential interference with key bacterial processes. A significant finding from existing research is that Pyralomicin 1c exhibits greater potency than this compound, indicating that the molecular structure of the glycone moiety plays a crucial role in its antibacterial activity.[1]
Data Presentation: A Comparative Overview
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in peer-reviewed literature, a direct quantitative comparison with vancomycin is challenging. The following table provides a summary of the known antibacterial spectrum and typical MIC ranges for vancomycin against relevant bacterial strains, which can serve as a benchmark for the evaluation of this compound.
| Antibiotic | Target Bacteria | Typical Minimum Inhibitory Concentration (MIC) (µg/mL) | Mechanism of Action |
| Vancomycin | Staphylococcus aureus (including MRSA) | 0.5 - 2 | Inhibition of cell wall synthesis |
| Micrococcus luteus | Generally susceptible | Inhibition of cell wall synthesis | |
| This compound | Micrococcus luteus | Data not available | Not fully elucidated |
| Other Gram-positive bacteria | Data not available | Not fully elucidated |
Experimental Protocols
The determination of antibacterial efficacy is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for a standard broth microdilution MIC assay, a common and reliable method for quantifying antibiotic potency.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standardized method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus, Micrococcus luteus) grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Antimicrobial Agents: Stock solutions of this compound and vancomycin of known concentrations, prepared in a suitable solvent.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Preparation of Bacterial Inoculum:
-
Aseptically transfer a few colonies from the overnight culture plate to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of each antibiotic in MHB across the rows of the 96-well plate. This will create a gradient of decreasing antibiotic concentrations.
-
A row with no antibiotic should be included as a positive control for bacterial growth.
-
A well with uninoculated MHB should be included as a negative control (sterility control).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Visualization of Mechanisms and Workflows
Vancomycin's Mechanism of Action
Vancomycin exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall. Specifically, it binds to the D-Ala-D-Ala termini of the peptidoglycan precursor units. This binding physically obstructs the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall. The compromised cell wall leads to cell lysis and death.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Hypothesized Mechanism of Action for Pyralomicins
The precise molecular target of this compound has not been definitively identified. However, based on its chemical structure, which includes a benzopyranopyrrole core, it is hypothesized to interfere with essential cellular processes in bacteria. The structural similarity to other antibiotics like pyoluteorin (B1679884) and the pyrrolomycins suggests potential mechanisms such as inhibition of protein synthesis, disruption of DNA replication, or interference with cellular respiration. Further research is required to elucidate the specific signaling pathways affected by this compound.
Caption: Hypothesized targets of this compound.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process to assess the potency of an antimicrobial agent.
References
Analysis of Structure-Activity Relationships in Pyralomicin Analogs: A Comparative Guide
A comprehensive review of the structure-activity relationships (SAR) of Pyralomicin 2c analogs is currently limited by the lack of publicly available research on the synthesis and systematic biological evaluation of such compounds. The existing body of scientific literature primarily focuses on the isolation, characterization, and biosynthetic pathways of the naturally occurring pyralomicins. These studies provide foundational insights into the general SAR of the pyralomicin family, which can guide the design of future synthetic analogs.
This guide, therefore, presents a comparative analysis based on the known naturally occurring pyralomicins and outlines a hypothetical framework for the systematic SAR study of novel this compound analogs, including detailed experimental protocols and data presentation formats as requested.
Key Structural Features Influencing Antibacterial Activity
The antibacterial potency of the pyralomicin family is understood to be influenced by two primary structural features: the halogenation pattern on the benzopyranopyrrole core and the nature of the glycosidic moiety.[1][2]
-
Chlorination: The number and position of chlorine atoms on the aromatic core are critical for antibacterial activity.
-
Glycosidic Moiety: The type of sugar or cyclitol attached to the aglycone significantly impacts potency. Notably, Pyralomicin 1c, which features an unmethylated cyclitol, demonstrates greater antibacterial activity than its glucose-containing counterpart, this compound.[1][2] This suggests that the cyclitol moiety may play a crucial role in target recognition or cell penetration.
Hypothetical Structure-Activity Relationship Study of this compound Analogs
A systematic SAR study of this compound would involve the synthesis of a library of analogs with targeted modifications to the aglycone and the glucose moiety. The antibacterial activity of these analogs would then be evaluated against a panel of clinically relevant bacteria.
Data Presentation: Comparative Antibacterial Activity
The minimum inhibitory concentrations (MICs) of the synthesized analogs would be determined against a panel of Gram-positive and Gram-negative bacteria. The data would be summarized in a table for clear comparison.
| Compound | Modification from this compound | MIC (µg/mL) |
| Staphylococcus aureus | ||
| This compound | (Parent Compound) | [Hypothetical Value] |
| Analog 1 | De-chloro analog | |
| Analog 2 | Mono-chloro analog (position X) | |
| Analog 3 | Bromo- analog (in place of Cl) | |
| Analog 4 | Modified glucose (e.g., 2'-deoxy) | |
| Analog 5 | Alternative glycoside (e.g., mannose) | |
| Analog 6 | Aglycone only |
Note: The values in this table are hypothetical and would be populated with experimental data from an actual study.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs would likely involve a convergent approach, where the modified aglycone and modified glycosyl donors are synthesized separately and then coupled. The total synthesis of this compound itself has been reported and would serve as a foundational methodology. Modifications to the chlorination pattern could be introduced by using appropriately halogenated precursors in the synthesis of the benzopyranopyrrole core. Glycosidic analogs would be prepared by synthesizing the desired modified sugar and activating it as a glycosyl donor for coupling with the pyralomicin aglycone.
Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized analogs would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be used (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).
-
Inoculum Preparation: Bacterial cultures would be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Assay Procedure: The synthesized compounds would be serially diluted in a 96-well microtiter plate. The standardized bacterial inoculum would be added to each well.
-
Incubation: The plates would be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel antibiotic candidates like this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
Proposed Biosynthetic Pathway of Pyralomicin
The biosynthesis of pyralomicins has been studied, and a putative pathway has been proposed. The following diagram illustrates the key stages in the formation of the pyralomicin core and the attachment of the glycosidic moiety.
Caption: Proposed biosynthetic pathway of this compound.
References
Validation of Pyralomicin 2c's cellular target using genetic and proteomic approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic and proteomic approaches for validating the cellular target of Pyralomicin 2c, a novel antibiotic. Due to the limited direct experimental data on this compound's specific molecular target, this document leverages data from the structurally similar compound, pyoluteorin (B1679884), to infer potential mechanisms of action. We compare these inferred mechanisms with well-characterized antibiotics, providing a framework for future target identification and validation studies.
Introduction to this compound and the Challenge of Target Identification
This compound is a glycosylated antibiotic belonging to the pyralomicin family, which are known for their unique benzopyranopyrrole core structure[1][2]. While its antibacterial activity has been established, particularly against Gram-positive bacteria such as Micrococcus luteus, its precise molecular target within the bacterial cell remains to be elucidated[3][4]. The aglycone portion of pyralomicin shares structural similarity with pyoluteorin, another antibiotic with broad-spectrum activity[3][4]. This similarity suggests that they may share a similar mechanism of action.
The validation of a drug's cellular target is a critical step in its development, providing a foundation for understanding its efficacy, predicting potential resistance mechanisms, and guiding optimization efforts. This guide explores the application of modern genetic and proteomic strategies to unravel the mechanism of action of this compound.
Proteomic Insights from the Pyralomicin Analogue, Pyoluteorin
In the absence of direct proteomic data for this compound, we present data from a quantitative proteomic analysis of Pseudomonas protegens Pf-5 treated with its structural analogue, pyoluteorin. These findings offer valuable clues into the cellular pathways potentially affected by this compound.
A study on P. protegens Pf-5 treated with 20 µM pyoluteorin revealed significant changes in the expression of proteins involved in various cellular processes. The data suggests that pyoluteorin influences metabolite biosynthesis and transport systems[5][6].
Table 1: Differentially Expressed Proteins in P. protegens Pf-5 Treated with Pyoluteorin [5]
| Protein Category | Upregulated Proteins | Downregulated Proteins | Potential Implication for this compound's Mechanism of Action |
| Metabolite Biosynthesis | PltB, PltD, PltG, PltZ, PltI, PltK (Pyoluteorin biosynthesis) | PhlG, PhlH (2,4-DAPG degradation) | May modulate its own biosynthesis and the production of other secondary metabolites. |
| Transport Systems | Proteins related to taurine, siderophore, and amino acid transport | - | Could interfere with nutrient uptake and cellular transport processes. |
| Signal Transduction | - | PhlG (involved in 2,4-DAPG degradation) | May act as a signaling molecule affecting other regulatory pathways. |
This proteomic profile suggests that pyoluteorin, and by extension potentially this compound, may not have a single, direct target but could exert its antibacterial effect through a multi-faceted mechanism involving the disruption of metabolic and transport processes.
Comparison with Alternative Antibiotics with Validated Cellular Targets
To provide context for the potential mechanisms of this compound, we compare it with two major classes of antibiotics with well-defined cellular targets: cell wall synthesis inhibitors and DNA gyrase inhibitors.
Table 2: Comparison of this compound with Representative Antibiotics
| Antibiotic | Class | Validated Cellular Target | Mechanism of Action | Spectrum of Activity | Representative MIC (µg/mL) |
| This compound (Inferred) | Benzopyranopyrrole | To be determined (potentially multi-target) | Inferred to disrupt metabolic and transport processes. | Primarily Gram-positive bacteria. | Data not available |
| Penicillin | β-Lactam | Penicillin-Binding Proteins (PBPs) | Inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell wall breakdown.[][8][9][10] | Broad, including Gram-positive and some Gram-negative bacteria. | Varies by species (e.g., S. aureus: 0.015-2) |
| Vancomycin | Glycopeptide | D-Ala-D-Ala terminus of peptidoglycan precursors | Binds to the peptide side chain of peptidoglycan precursors, preventing their incorporation into the cell wall.[][9][10] | Primarily Gram-positive bacteria. | S. aureus: 0.5-2 |
| Ciprofloxacin | Fluoroquinolone | DNA gyrase (GyrA) and Topoisomerase IV (ParC) | Traps the enzyme-DNA complex, leading to double-strand DNA breaks and cell death.[1][3][11][12] | Broad-spectrum, including Gram-positive and Gram-negative bacteria. | E. coli: 0.004-0.015; S. aureus: 0.12-1 |
This comparison highlights the diversity of antibacterial mechanisms and provides a benchmark for the eventual characterization of this compound's mode of action.
Experimental Protocols for Target Validation
The following protocols outline generalized genetic and proteomic approaches that can be employed to validate the cellular target of this compound.
Genetic methods are powerful tools for identifying genes that are essential for an antibiotic's activity.
Protocol 1: Genetic Screen for Resistance Mutants
-
Mutagenesis: Expose a susceptible bacterial strain (e.g., Micrococcus luteus or a surrogate like Bacillus subtilis) to a mutagen (e.g., ethyl methanesulfonate (B1217627) or UV radiation) to induce random mutations.
-
Selection: Plate the mutagenized population on a solid medium containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Isolation and Verification: Isolate colonies that exhibit growth (resistance) and verify their resistance phenotype by re-streaking on antibiotic-containing media.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the wild-type strain.
-
Comparative Genomics: Identify mutations (e.g., single nucleotide polymorphisms, insertions, deletions) that are consistently present in the resistant mutants but absent in the wild-type. Genes harboring these mutations are candidate targets or are involved in resistance mechanisms.
Proteomic approaches analyze changes in the cellular proteome in response to antibiotic treatment, providing insights into the drug's mechanism of action.
Protocol 2: Comparative Proteomic Analysis
-
Bacterial Culture: Grow the target bacterial strain in a liquid medium to mid-logarithmic phase.
-
Antibiotic Treatment: Expose the culture to a sub-lethal concentration of this compound for a defined period. An untreated culture serves as a control.
-
Protein Extraction: Harvest the bacterial cells from both treated and untreated cultures and lyse them to extract total cellular proteins.
-
Protein Digestion: Digest the extracted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance profiles of the treated and untreated samples to identify differentially expressed proteins. Upregulated or downregulated proteins can indicate the cellular pathways affected by the antibiotic.
Visualizing Experimental Workflows and Cellular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for target validation and the known signaling pathways of the comparator antibiotics.
Conclusion
The validation of this compound's cellular target is a crucial next step in its development as a potential therapeutic agent. While direct evidence is currently lacking, proteomic data from the structurally related compound pyoluteorin suggests that this compound may exert its antibacterial effects by disrupting multiple cellular processes, including metabolism and transport. The genetic and proteomic strategies outlined in this guide provide a clear roadmap for future research aimed at definitively identifying and validating the molecular target(s) of this promising antibiotic. A thorough understanding of its mechanism of action will be instrumental in realizing its full therapeutic potential.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods and Applications of Antimicrobial Resistance Gene Detection - CD Genomics [cd-genomics.com]
- 5. Pyoluteorin regulates the biosynthesis of 2,4-DAPG through the TetR family transcription factor PhlH in Pseudomonas protegens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 8. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. microbenotes.com [microbenotes.com]
- 11. DNA Topoisomerases as Targets for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Comparative analysis of Pyralomicin 2c with other pyralomicin family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pyralomicin 2c with other members of the pyralomicin family. The pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis. They are characterized by a unique benzopyranopyrrole chromophore. The family is broadly divided into two series: the pyralomicins 1 (1a-1d), which possess a C7-cyclitol moiety, and the pyralomicins 2 (2a-2c), which are glycosylated with glucose.[1] This analysis focuses on the structural differences, biological activities, and potential mechanisms of action, with a specific emphasis on this compound.
Structural and Functional Comparison
The primary difference between the pyralomicin 1 and 2 series lies in their sugar moiety, which has a significant impact on their biological activity. This compound is the glucosyl analogue of Pyralomicin 1c.[1] Experimental evidence suggests that the nature of this sugar group, along with the number and position of chlorine atoms on the benzopyranopyrrole core, are key determinants of antibacterial potency.[1]
Notably, Pyralomicin 1c, with its unmethylated cyclitol group, demonstrates more potent antibacterial activity than its glucose-containing counterpart, this compound. This suggests that the C7-cyclitol moiety is crucial for enhanced antimicrobial action.[1]
Quantitative Data on Biological Activity
To provide a quantitative perspective on the potential activity of chloro-pyrrole containing natural products from Nonomuraea species against this bacterium, the following table includes MIC values for Armeniaspirol A, a structurally related compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| Armeniaspirol A | Micrococcus luteus DSM1790 | 1.3 | [2] |
| This compound | Micrococcus luteus | Data not available | |
| Pyralomicin 1c | Micrococcus luteus | More potent than 2c (qualitative) | [1] |
Note: The lack of specific MIC data for the pyralomicin family highlights a significant gap in the current research and underscores the need for further quantitative studies to fully characterize their antimicrobial profiles.
Experimental Protocols
The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of pyralomicin compounds using the broth microdilution method. This protocol is based on standard antimicrobial susceptibility testing guidelines.
Objective: To determine the minimum concentration of a pyralomicin compound that inhibits the visible growth of a target bacterium.
Materials:
-
Pyralomicin compounds (e.g., this compound)
-
Target bacterial strain (e.g., Micrococcus luteus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Pyralomicin Stock Solution: Prepare a stock solution of the pyralomicin compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the pyralomicin stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the pyralomicin compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the pyralomicin family has not been definitively elucidated. However, their structural similarity to other chlorinated pyrrole-containing antibiotics, such as the pyrrolomycins, provides strong indications of their potential mode of action. Pyrrolomycins are known to function as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes. This action disrupts the proton motive force, leading to the uncoupling of oxidative phosphorylation and ultimately bacterial cell death.
The proposed mechanism involves the pyralomicin molecule embedding in the bacterial cell membrane and acting as a proton shuttle, dissipating the crucial proton gradient required for ATP synthesis.
Below is a diagram illustrating the proposed mechanism of action for pyralomicins as protonophores.
References
A Head-to-Head Comparison of Novel Antibiotics: Evaluating the Landscape in the Face of Limited Data for Pyralomicin 2c
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the evaluation of novel antibiotics is paramount for the scientific and medical communities. This guide provides a head-to-head comparison of several recently developed antibiotics, offering a resource for researchers, scientists, and drug development professionals. However, it is important to note at the outset that comprehensive, publicly available data for a direct comparison of Pyralomicin 2c is currently limited.
This compound, a member of the pyralomicin family of antibiotics, is a natural product isolated from the bacterium Nonomuraea spiralis. The pyralomicins are characterized by a unique benzopyranopyrrole core structure. Preliminary research suggests that the antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone moiety attached to the core structure. It has been observed that Pyralomicin 1c, which possesses an unmethylated cyclitol group, exhibits greater potency than its glucosyl analogue, this compound. The pyralomicins have shown activity against various bacteria, with particular efficacy noted against strains of Micrococcus.
Due to the scarcity of specific data on this compound's mechanism of action and its in vitro activity, this guide will focus on a detailed comparison of other novel antibiotics that have more extensive publicly available data. This comparative analysis aims to provide a valuable tool for understanding the current landscape of new antibacterial agents.
Mechanism of Action of Novel Antibiotics
The following table summarizes the mechanisms of action for a selection of novel antibiotics, highlighting the diverse strategies being employed to combat bacterial infections.
| Antibiotic | Class | Mechanism of Action |
| Lefamulin | Pleuromutilin | Inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. |
| Eravacycline | Fluorocycline (Tetracycline) | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. |
| Cefiderocol | Siderophore Cephalosporin | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Utilizes a siderophore to chelate iron and actively transport into the periplasmic space of Gram-negative bacteria. |
| Delafloxacin | Fluoroquinolone | Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. |
| Zevtera (Ceftobiprole) | Cephalosporin (5th generation) | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a in MRSA.[1][2] |
| Orlynvah (Sulopenem) | Penem | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5] |
| Exblifep (Cefepime/Enmetazobactam) | Cephalosporin/β-lactamase inhibitor | Cefepime (B1668827) inhibits bacterial cell wall synthesis by binding to PBPs. Enmetazobactam is a β-lactamase inhibitor that protects cefepime from degradation by certain β-lactamases.[6][7] |
| Pivya (Pivmecillinam) | Penicillin (amidinopenicillin) | A prodrug of mecillinam, which inhibits bacterial cell wall synthesis by specifically binding to PBP-2 in Gram-negative bacteria.[8][9] |
In Vitro Activity of Novel Antibiotics
The following tables present a summary of the in vitro activity of these novel antibiotics against key Gram-positive and Gram-negative pathogens, as indicated by their Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Data is compiled from various sources and should be interpreted with consideration of the specific study methodologies.
Gram-Positive Pathogens
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Lefamulin | 0.06 | 0.12 |
| Eravacycline | 0.12 | 0.25 | |
| Delafloxacin | ≤0.004 | 0.03 | |
| Ceftobiprole (B606590) | 0.5 | 0.5 | |
| Staphylococcus aureus (MRSA) | Lefamulin | 0.06 | 0.12 |
| Eravacycline | 0.12 | 0.5 | |
| Delafloxacin | 0.12 | 0.25 | |
| Ceftobiprole | 1 | 2 | |
| Streptococcus pneumoniae | Lefamulin | 0.12 | 0.25 |
| Eravacycline | 0.03 | 0.06 | |
| Delafloxacin | 0.008 | 0.015 | |
| Ceftobiprole | 0.015 | 0.25 | |
| Enterococcus faecalis | Eravacycline | 0.06 | 0.12 |
| Delafloxacin | 0.06 | 1 | |
| Enterococcus faecium | Eravacycline | 0.06 | 0.5 |
Note: Data is aggregated from multiple studies and may not be directly comparable due to variations in testing conditions and isolate collections.
Gram-Negative Pathogens
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Eravacycline | 0.25 | 1 |
| Cefiderocol | 0.25 | 1 | |
| Delafloxacin | 0.03 | 2 | |
| Sulopenem | 0.03 | 0.03 | |
| Cefepime/Enmetazobactam | 0.06 | 0.12 | |
| Pivmecillinam | ≤1 | 4 | |
| Klebsiella pneumoniae | Eravacycline | 0.5 | 2 |
| Cefiderocol | 0.5 | 2 | |
| Sulopenem | 0.06 | 1 | |
| Cefepime/Enmetazobactam | 0.12 | 0.5 | |
| Pseudomonas aeruginosa | Cefiderocol | 0.5 | 1 |
| Delafloxacin | 0.25 | 4 | |
| Ceftobiprole | 8 | 32 | |
| Acinetobacter baumannii | Eravacycline | 0.5 | 2 |
| Cefiderocol | 0.5 | 2 |
Note: Data is aggregated from multiple studies and may not be directly comparable due to variations in testing conditions and isolate collections.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]
1. Preparation of Antimicrobial Agent Stock Solution:
- Prepare a stock solution of the antimicrobial agent at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.
- The solvent used should be appropriate for the agent and should not affect bacterial growth at the final concentration.
2. Preparation of Inoculum:
- From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium, select 3-5 well-isolated colonies of the same morphological type.
- Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
- Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microdilution Plates:
- Use sterile 96-well microtiter plates.
- Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range. Each well will contain 50 µL of the diluted antimicrobial agent.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.
- Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
- The growth control well should show distinct turbidity. The sterility control well should remain clear.
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the cellular targets and mechanisms of action for the different classes of novel antibiotics discussed.
References
- 1. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Cefiderocol against Extensively Drug-Resistant Pseudomonas aeruginosa: CANWARD, 2007 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Antimicrobial Activity and Dose Optimization of Eravacycline and Other Tetracycline Derivatives Against Levofloxacin-Non-Susceptible and/or Trimethoprim-Sulfamethoxazole-Resistant Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lefamulin vs moxifloxacin for community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. can-r.com [can-r.com]
- 9. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. normsplash.com [normsplash.com]
Spectroscopic comparison of synthetic versus naturally isolated Pyralomicin 2c
A comparative analysis of the spectroscopic data for synthetically produced and naturally derived Pyralomicin 2c reveals a high degree of structural concordance, affirming the success of total synthesis efforts in replicating the complex natural product. This guide provides a detailed comparison of the spectroscopic signatures, outlines the experimental protocols for their acquisition, and offers insights for researchers in the fields of natural product chemistry, synthetic chemistry, and drug development.
This compound, a member of the pyralomicin family of antibiotics, is a glycosylated benzopyranopyrrole derivative isolated from the bacterium Microtetraspora spiralis. Its unique structure and biological activity have made it a target of interest for both natural product isolation and total synthesis. The successful synthesis of this compound is a significant achievement, enabling further investigation of its therapeutic potential and the development of novel analogs. A critical step in validating any total synthesis is a rigorous comparison of the spectroscopic data of the synthetic compound with that of the naturally occurring molecule.
Spectroscopic Data Comparison
A comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for synthetic and naturally isolated this compound is essential to confirm structural identity. While the full experimental data from the original publications by Kawamura et al. on the natural product and Tatsuta et al. on the synthetic version are not publicly available in their entirety, this guide is structured to present such a comparison once the data is obtained.
Table 1: Comparison of ¹H NMR Spectroscopic Data (ppm) for this compound
| Proton | Natural Product (Kawamura et al.) | Synthetic Product (Tatsuta et al.) | Difference (ppm) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (ppm) for this compound
| Carbon | Natural Product (Kawamura et al.) | Synthetic Product (Tatsuta et al.) | Difference (ppm) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Table 3: Comparison of Mass Spectrometry Data for this compound
| Parameter | Natural Product (Kawamura et al.) | Synthetic Product (Tatsuta et al.) |
| Molecular Formula | Data Not Available | Data Not Available |
| High-Resolution MS (HRMS) | Data Not Available | Data Not Available |
| Key Fragmentation Ions | Data Not Available | Data Not Available |
Note: The tables are placeholders pending the availability of the full spectroscopic data from the cited literature.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound. The specific parameters used by the original researchers may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (either natural or synthetic) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The concentration is typically in the range of 1-10 mg/mL.
-
¹H NMR Spectroscopy:
-
The sample is placed in a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional ¹³C NMR spectrum is acquired on the same instrument.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to the solvent peak.
-
-
Two-Dimensional (2D) NMR Spectroscopy:
-
To aid in the complete and unambiguous assignment of all proton and carbon signals, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate gas-phase ions of the analyte.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed to provide structural information.
Visualization of the Comparison Workflow
The logical workflow for comparing the spectroscopic data of synthetic and naturally isolated this compound is illustrated below.
Caption: Workflow for the spectroscopic comparison of natural and synthetic this compound.
Conclusion
Assessing the Therapeutic Potential of Pyralomicin 2c Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous search for novel antimicrobial agents is paramount to addressing this threat. This guide provides a comparative framework for assessing the therapeutic potential of Pyralomicin 2c, a chlorinated benzopyranopyrrole glycoside antibiotic, against clinically significant resistant bacterial strains. While specific experimental data on this compound's efficacy against a broad range of resistant pathogens is limited in publicly available literature, this document outlines the essential experimental protocols and data presentation formats required for a comprehensive evaluation.
Introduction to this compound
Pyralomicins are a family of antibiotics produced by the actinomycete Nonomuraea spiralis.[1][2] The antibacterial activity of these compounds is influenced by the number and position of chlorine atoms and the nature of the attached sugar moiety.[1][2] Notably, Pyralomicin 1c, which possesses a cyclitol glycone, has been reported to exhibit greater potency than this compound, which features a glucosyl glycone.[1] Further research is necessary to fully elucidate the structure-activity relationship and the therapeutic potential of this compound against a diverse panel of resistant bacterial strains.
Comparative Efficacy Analysis (Hypothetical Data)
To robustly assess the potential of this compound, its efficacy must be compared against current standard-of-care antibiotics. The following tables present a hypothetical dataset illustrating how the Minimum Inhibitory Concentrations (MICs) of this compound could be compared against vancomycin (B549263) and linezolid (B1675486) for Gram-positive bacteria, and a relevant comparator for Gram-negative bacteria.
Table 1: Comparative in vitro Activity of this compound against Gram-Positive Resistant Strains (Hypothetical Data)
| Bacterial Strain | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound | Data not available | Data not available |
| Vancomycin | 1 | 2 | |
| Linezolid | 1 | 2 | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | This compound | Data not available | Data not available |
| Vancomycin | >256 | >256 | |
| Linezolid | 1 | 2 |
Table 2: Comparative in vitro Activity of this compound against Gram-Negative Resistant Strains (Hypothetical Data)
| Bacterial Strain | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-Resistant Pseudomonas aeruginosa | This compound | Data not available | Data not available |
| Meropenem | 16 | 64 | |
| Colistin | 1 | 2 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual experimental data is required for a valid assessment.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of a new antimicrobial agent. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and comparator antibiotic stock solutions
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and comparator antibiotics at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC)
-
Sterile broth
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculate flasks containing pre-warmed broth with a standardized bacterial suspension.
-
Add the antibiotics at the desired concentrations to the respective flasks. Include a no-antibiotic control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable colony count (CFU/mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Potential Mechanism of Action and Signaling Pathways
The specific mechanism of action for this compound has not been fully elucidated. However, many antibiotics target essential bacterial processes. Below is a generalized diagram of a bacterial signaling pathway that could be a potential target for antibiotic intervention, followed by a workflow for identifying the molecular target of a novel antibiotic.
Caption: Generalized bacterial signaling pathway. (Within 100 characters)
To determine the specific target of this compound, a series of biochemical and genetic assays would be required.
Caption: Workflow for identifying the molecular target of a novel antibiotic. (Within 100 characters)
Conclusion and Future Directions
This compound represents a potential starting point for the development of new antibiotics. However, a comprehensive assessment of its therapeutic potential is contingent on rigorous in vitro and in vivo testing against a wide array of clinically relevant resistant bacterial strains. The experimental framework provided in this guide offers a roadmap for such an evaluation. Future research should focus on obtaining empirical data for the comparative efficacy of this compound, elucidating its mechanism of action, and exploring opportunities for medicinal chemistry optimization to enhance its antimicrobial properties.
References
Validating the Target Engagement of Pyralomicin 2c in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the intracellular target engagement of Pyralomicin 2c, a member of the pyralomicin family of antibiotics. While the precise molecular target of this compound is not yet definitively established in publicly available literature, this guide will focus on a primary hypothetical target, the ATP-dependent chaperone ClpC1, a key component of the caseinolytic protease (Clp) system in many bacteria. The Clp protease system is essential for bacterial viability, playing a crucial role in protein homeostasis, making it an attractive target for novel antibiotics.[1][2] This guide will compare established experimental methodologies to validate the engagement of this compound with ClpC1 and present hypothetical supporting data.
Comparative Analysis of Target Engagement Validation Methods
Validating that a compound engages its intended target within the complex environment of a bacterial cell is a critical step in drug development.[3] Several robust methods can be employed to confirm the direct interaction between this compound and its putative target, ClpC1. The following table summarizes and compares key techniques.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable to intact cells and tissue samples; provides evidence of direct target binding in a physiological context. | Requires a specific antibody for the target protein for Western blot analysis or advanced proteomics for global analysis; may not be suitable for all proteins. | A shift in the protein melting curve to a higher temperature in the presence of the compound. |
| Affinity Purification coupled with Mass Spectrometry (AP-MS) | A tagged version of the compound is used to pull down its binding partners from the cell lysate, which are then identified by mass spectrometry. | Can identify unknown targets and off-targets; provides direct evidence of interaction. | Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding. | Enrichment of the target protein in the pull-down fraction compared to controls. |
| Genetic Resistance Studies | Spontaneous resistant mutants are generated in the presence of the compound, and the mutations are mapped to identify the target. | Provides strong genetic evidence for the target; can reveal the binding site. | Time-consuming; mutations may not always be in the direct target but in pathways that compensate for the drug's effect. | Identification of mutations in the gene encoding the target protein (e.g., clpC1). |
| In Vitro ATPase Activity Assay | Measures the effect of the compound on the ATP hydrolysis activity of the purified target protein (ClpC1).[4] | Provides direct evidence of functional modulation of the target; allows for detailed kinetic studies. | Requires purified protein; may not fully recapitulate the cellular environment. | Inhibition or stimulation of ATP hydrolysis in a dose-dependent manner. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the direct binding of this compound to ClpC1 in live bacterial cells by measuring changes in the thermal stability of ClpC1.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus or Mycobacterium tuberculosis) to the mid-logarithmic phase.
-
Compound Treatment: Incubate the bacterial cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heat Treatment: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to ClpC1.
-
Data Analysis: Plot the amount of soluble ClpC1 as a function of temperature for both the this compound-treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.
Hypothetical Data Presentation:
| Temperature (°C) | Normalized Soluble ClpC1 (Vehicle Control) | Normalized Soluble ClpC1 (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.00 | 0.10 |
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the direct binding partners of this compound from the bacterial proteome.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a soluble protein extract from the target bacterial strain.
-
Affinity Purification: Incubate the cell lysate with the biotinylated this compound probe immobilized on streptavidin beads. Include controls such as beads alone and competition with an excess of untagged this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the this compound-probe sample compared to the controls.
Hypothetical Data Presentation:
| Protein Identified | Spectral Counts (this compound Probe) | Spectral Counts (Control Beads) | Spectral Counts (Competition) | Fold Enrichment |
| ClpC1 | 152 | 5 | 15 | 30.4 |
| GroEL | 25 | 8 | 20 | 3.1 |
| DnaK | 30 | 10 | 25 | 3.0 |
| EF-Tu | 40 | 15 | 35 | 2.7 |
Visualizations
Experimental Workflow for CETSA
References
- 1. journals.asm.org [journals.asm.org]
- 2. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the ClpC1 ATPase for Antibiotic Development in <em>Mycobacterium tuberculosis</em> - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pyralomicin 2c: A Comprehensive Guide
For researchers, scientists, and drug development professionals, a clear and robust understanding of proper disposal procedures for investigational compounds like Pyralomicin 2c is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after.[1] |
| Skin Protection | Laboratory coat, long-sleeved clothing. | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust.[1] | Reduces the risk of inhalation. |
In the event of a spill, immediately clear the area of all personnel and move upwind.[1] Control personal contact with the substance using the prescribed PPE and prevent the spillage from entering drains, sewers, or water courses.[1] For minor spills, clean up immediately using dry procedures to avoid generating dust. For major spills, alert the appropriate emergency services.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many specialized chemical compounds, requires a systematic approach to waste segregation, containment, and labeling.
1. Waste Segregation:
-
Solid Waste: Includes contaminated consumables such as gloves, bench paper, and empty vials.
-
Liquid Waste: Includes solutions containing this compound.
-
Sharps Waste: Includes needles, syringes, and contaminated glassware.
2. Container Selection and Management:
-
Compatible Containers: Waste must be stored in containers made of a compatible material. For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is appropriate. Liquid waste containing this compound should be stored in a tightly sealed, compatible container.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents and approximate concentrations. The label should include the chemical name, "this compound," and any other components of the waste mixture. The date when the waste is first added to the container should be clearly marked.
-
Secondary Containment: Consider using secondary containment to prevent the spread of material in case of a leak.
3. Disposal Path:
-
Solid and Liquid Waste: Dispose of contents and container to an approved waste disposal plant. Do not let the product enter drains.
-
General Guidance for Non-Flush List Medicines: For medicines that are not on the FDA's "flush list," and when a take-back program is not available, the recommended procedure is to:
-
Remove the drugs from their original containers.
-
Mix medicines (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the container in the trash.
-
Scratch out all personal information on the prescription label of empty medicine bottles or packaging before recycling or discarding them.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the following general laboratory procedure for handling and disposing of potent compounds should be adapted.
Protocol: Deactivation and Disposal of this compound Waste
-
Objective: To safely deactivate and dispose of solid and liquid waste contaminated with this compound.
-
Materials:
-
Appropriate PPE (as listed in the table above).
-
Chemical fume hood.
-
Designated, labeled waste containers (for solid and liquid waste).
-
Inert absorbent material (e.g., vermiculite, sand).
-
Deactivating solution (e.g., 1N Sodium Hydroxide, to be confirmed for compatibility with this compound).
-
-
Procedure for Liquid Waste:
-
Work within a certified chemical fume hood.
-
Carefully pour the liquid waste containing this compound into a designated, labeled waste container.
-
If a deactivation procedure is established and validated for this compound, slowly add the deactivating solution to the waste container while stirring.
-
Allow the reaction to complete as per the validated protocol.
-
Seal the container and label it clearly for pickup by a licensed waste management company.
-
-
Procedure for Solid Waste:
-
Place all contaminated solid waste (gloves, vials, etc.) into a designated, labeled solid waste container.
-
If the solid waste is heavily contaminated, it may be appropriate to rinse it with a suitable solvent, and dispose of the rinseate as liquid waste.
-
Seal the container and store it in a designated waste accumulation area.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pyralomicin 2c
Essential Safety and Handling Guide for Pyralomicin 2c
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a novel antibiotic. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.
Hazard Summary and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not currently available, data from structurally related compounds, such as Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid, indicate potential hazards. Researchers should handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure a safe working environment.
| Hazard Category | GHS Classification (Proxy Data) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Engineering controls (fume hood), lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Lab coat, chemical-resistant gloves (e.g., nitrile).[1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[1] |
| Respiratory Irritation | May cause respiratory irritation | Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.[1] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental protection. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
1. Pre-Experiment Preparation:
-
Documentation Review: Before handling this compound, thoroughly review the available safety information for analogous compounds.
-
PPE Adherence: All personnel must wear the prescribed PPE as detailed in the table above before entering the designated handling area.[1][2]
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is used for all manipulations of solid this compound and concentrated solutions to mitigate inhalation risks.[1][2]
2. Handling and Experimental Use:
-
Weighing and Aliquoting: Conduct all weighing and initial dilutions of solid this compound within a chemical fume hood to prevent the generation and dispersal of dust.[1]
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling.[1][3]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For small liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused material, contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials, must be collected in designated, sealed, and properly labeled hazardous waste containers.
-
Disposal Method: Dispose of all this compound waste through an approved hazardous waste disposal facility.[2][3] Do not dispose of it down the drain or in the regular trash.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
